5-Acetyl-2-aminobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-aminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXQSPLLUXAJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446340 | |
| Record name | 5-Acetyl-2-aminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33720-71-7 | |
| Record name | 5-Acetyl-2-aminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile (CAS 33720-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-aminobenzonitrile, with the CAS number 33720-71-7, is a versatile organic compound that serves as a key intermediate in the synthesis of various chemical entities, most notably in the pharmaceutical sector. Its unique structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, provides multiple reactive sites for chemical modifications, making it a valuable building block for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known applications, with a focus on data presentation and experimental methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33720-71-7 | [1][2] |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 159-161 °C | [3] |
| Boiling Point | 375 °C (predicted) | [3] |
| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water. | [3] |
| IUPAC Name | This compound | |
| Synonyms | 4'-Amino-3'-cyanoacetophenone, 5-Acetyl-anthranilonitrile, 2-Amino-5-acetylbenzonitrile | [1][2] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. Below are detailed experimental protocols for plausible synthesis pathways.
Experimental Protocol 1: Cyanation of 4-Aminoacetophenone (Conceptual)
This conceptual protocol is based on the introduction of a nitrile group onto the 4-aminoacetophenone backbone. A common method for such a transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
Step 1: Diazotization of 4-Aminoacetophenone
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminoacetophenone in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. The temperature should be carefully controlled.
-
An evolution of nitrogen gas will be observed. Allow the reaction to proceed to completion, which may require gentle warming.
-
After the reaction is complete, the mixture is typically neutralized and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Experimental Protocol 2: Amination of a Halogenated Precursor (Conceptual)
This conceptual protocol involves the introduction of an amino group onto a pre-existing acetyl benzonitrile scaffold via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Starting Material: 2-Bromo-5-acetylbenzonitrile or 2-Chloro-5-acetylbenzonitrile
Method: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (e.g., 2-bromo-5-acetylbenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine) and a dry, aprotic solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary time to achieve completion, monitoring by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Applications in Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of Cimaterol . Cimaterol is a β-adrenergic agonist that has been investigated for its potential therapeutic effects, including as a bronchodilator and for its muscle-growth promoting properties. The synthesis of Cimaterol from this compound highlights the industrial relevance of this starting material.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available data specifically detailing the biological activity, mechanism of action, or any modulated signaling pathways of this compound itself. Research has predominantly focused on its utility as a synthetic intermediate rather than its intrinsic biological effects.
While the biological activities of structurally related aminobenzonitrile derivatives have been explored in various contexts, these findings cannot be directly extrapolated to this compound. Future research is warranted to investigate the potential pharmacological profile of this compound, which may unveil novel therapeutic applications.
Conclusion
This compound is a chemical compound of significant interest due to its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. This guide has provided a summary of its key physicochemical properties and outlined plausible, detailed experimental protocols for its synthesis. While its application as a precursor to Cimaterol is established, its own biological activity remains an unexplored area. Further investigation into the pharmacological effects and potential mechanisms of action of this compound could open new avenues for drug discovery and development. Researchers are encouraged to explore these uncharted territories to fully realize the potential of this intriguing molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-aminobenzonitrile, also known by synonyms such as 4'-Amino-3'-cyanoacetophenone and 5-Acetylanthranilonitrile, is a versatile organic compound with the chemical formula C₉H₈N₂O.[1][2] Its unique structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[2] Notably, it serves as a key precursor in the synthesis of cimbuterol, a beta-adrenergic agonist.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflow visualizations to support researchers and drug development professionals in their work with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 140 - 144 °C | |
| Boiling Point (Predicted) | 375 °C | [3] |
| Solubility | Low solubility in water; Soluble in ethanol and DMSO. | |
| pKa (Predicted) | -0.62 ± 0.10 | [3] |
| LogP (Computed, XLogP3) | 1.2 | [4] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure. This protocol is applicable if the compound can be melted without decomposition.
Methodology:
-
A small amount of this compound is placed in a small test tube (fusion tube).
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the molten sample.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5][6]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]
Solubility Determination
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C). The mixture is agitated, and the dissolution is observed visually.
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of this compound is added to a flask containing a known volume of the solvent.
-
The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa Determination (Potentiometric Titration in a Co-solvent)
Objective: To determine the acid dissociation constant (pKa) of this compound. Due to its low water solubility, a co-solvent system is often employed.
Methodology:
-
A known concentration of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water).[9][10]
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point. For results in an aqueous environment, extrapolation from measurements at different co-solvent concentrations may be necessary.[11]
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of the lipophilicity of this compound.
Methodology:
-
Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) are pre-saturated with each other by vigorous mixing followed by separation.[12][13]
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible layers.[14]
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
Logical Workflow Visualization
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate suggests its potential as a starting point in drug discovery and development. The following diagram illustrates a generalized workflow for such a process, where a compound like this compound could serve as a key building block.
References
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. DSpace [diposit.ub.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-aminobenzonitrile is a key chemical intermediate with significant applications in the synthesis of a variety of heterocyclic compounds, most notably quinazolines, which are recognized for their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it delves into its synthetic applications, particularly as a precursor in the development of biologically active molecules, and outlines a general experimental protocol for its synthesis.
Molecular Structure and Chemical Formula
This compound, a substituted aromatic nitrile, possesses a molecular structure characterized by a benzene ring functionalized with an acetyl group, an amino group, and a nitrile group.
Molecular Formula: C₉H₈N₂O[1][2][3]
IUPAC Name: this compound[3]
CAS Number: 33720-71-7[1][2][3]
Synonyms: 4'-Amino-3'-cyanoacetophenone, 5-Acetyl-anthranilonitrile, 2-Amino-5-acetylbenzonitrile[1][2][3]
Molecular Weight: 160.17 g/mol [1][2][3]
SMILES: CC(=O)C1=CC(=C(C=C1)N)C#N[1][3]
The molecule's structure, featuring a nucleophilic amino group and electrophilic acetyl and nitrile functionalities, makes it a versatile building block in organic synthesis.[1]
Physicochemical Properties
This compound is typically a white to light yellow crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow crystalline solid | |
| Molecular Weight | 160.17 g/mol | [1][2][3] |
| Melting Point | 140-144 °C | |
| Boiling Point | 374.5 ± 32.0 °C at 760 mmHg | |
| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water. |
Spectroscopic Data and Analysis
The structural features of this compound can be elucidated through various spectroscopic techniques. PubChem confirms the availability of GC-MS, IR, and Raman spectra for this compound.[3]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The aromatic region will show a characteristic splitting pattern due to the substitution on the benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the nine carbon atoms in unique chemical environments, including the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.
FT-IR Spectroscopy
The infrared spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C=O stretching of the acetyl group.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of the molecule.
Synthesis and Experimental Protocols
This compound is a valuable intermediate, and its synthesis is a critical step in the preparation of more complex molecules. One common synthetic route involves the manipulation of substituted 2-aminobenzonitriles.
General Synthetic Approach from 2-Aminobenzonitriles
A prevalent method for the synthesis of related structures involves the reaction of 2-aminobenzonitriles with organometallic reagents such as Grignard or organolithium reagents.[4]
Below is a conceptual workflow for the synthesis of a quinazoline derivative from this compound, illustrating its utility as a precursor.
Caption: Synthetic workflow from this compound.
Role in Drug Development and Biological Activity
While direct studies on the biological activity of this compound are limited, its significance lies in its role as a precursor for the synthesis of pharmacologically active compounds.[1] It is notably mentioned as an intermediate in the synthesis of cimaterol.[2]
Precursor to Quinazoline Scaffolds
Quinazoline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] this compound serves as a valuable starting material for the construction of the quinazoline ring system. The amino and nitrile groups can participate in cyclization reactions to form the fused pyrimidine ring characteristic of quinazolines.
The general biological importance of quinazolines derived from aminobenzonitriles is well-documented, with various derivatives showing potent anticancer and antimicrobial effects.[9] The specific substitution pattern originating from this compound can influence the biological activity of the resulting quinazoline molecule.
The following diagram illustrates the logical relationship between this compound and its potential application in developing therapeutic agents.
Caption: Role in the drug discovery process.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its unique molecular architecture provides a versatile platform for the synthesis of a wide array of organic compounds. Its primary value is realized in its application as a key intermediate in the construction of heterocyclic systems, particularly quinazolines, which are a cornerstone in the development of new therapeutic agents. Further exploration of the derivatives of this compound holds promise for the discovery of novel compounds with potent biological activities.
References
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Spectral Analysis of 5-Acetyl-2-aminobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 5-Acetyl-2-aminobenzonitrile (CAS No: 33720-71-7). Due to the limited public availability of experimental spectra, this guide combines documented information with predicted data based on the analysis of structurally similar compounds. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for each analytical technique are provided.
Core Spectral Data
The spectral data for this compound, which has a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol , are summarized below.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl and nitrile groups.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (Acetyl) | ~2.5 | Singlet | 3H |
| NH₂ (Amino) | ~4.0 - 5.0 | Broad Singlet | 2H |
| Aromatic H | ~6.8 - 7.8 | Multiplet | 3H |
¹³C NMR (Predicted): The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| CH₃ (Acetyl) | ~26 |
| C-CN (Nitrile) | ~95 |
| Aromatic CH | ~115 - 135 |
| Aromatic C-NH₂ | ~150 |
| C=O (Acetyl) | ~197 |
| Aromatic C-CN | Varies |
| Aromatic C-C=O | Varies |
| C≡N (Nitrile) | ~118 |
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[1]
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| N-H Stretch (Amine) | 3400 - 3200 | Medium-Strong, Doublet |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong |
| C=O Stretch (Ketone) | 1680 - 1660 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch (Amine) | 1350 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry data from a GC-MS analysis would likely show the molecular ion peak and characteristic fragmentation patterns.[1]
| m/z (Predicted) | Ion (Fragment) | Relative Intensity (Predicted) |
| 160 | [M]⁺ (Molecular Ion) | High |
| 145 | [M - CH₃]⁺ | Moderate |
| 117 | [M - COCH₃]⁺ | Moderate |
| 90 | [C₆H₄N]⁺ | Moderate |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for an organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
IR Spectroscopy (FTIR-ATR)
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrument absorptions.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
Caption: Workflow for the spectral analysis and structural elucidation of this compound.
References
5-Acetyl-2-aminobenzonitrile: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Acetyl-2-aminobenzonitrile, focusing on its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the standard methodologies and best practices for determining these critical parameters. It is designed to equip researchers, scientists, and drug development professionals with the necessary frameworks to conduct their own detailed investigations. This guide includes general experimental protocols, data presentation templates, and workflow visualizations to facilitate a thorough and systematic evaluation of this compound for research and development purposes.
Introduction
This compound (CAS No. 33720-71-7) is a chemical intermediate with potential applications in pharmaceutical synthesis.[1][2] Its molecular structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, suggests a complex physicochemical profile that warrants detailed investigation. Understanding the solubility and stability of this compound is paramount for its successful application in drug discovery and development, influencing formulation, bioavailability, and shelf-life.
This guide presents a framework for the systematic evaluation of the solubility and stability of this compound, in line with industry standards and regulatory expectations.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 140 - 144 °C | [3] |
| CAS Number | 33720-71-7 | [1][2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Currently, only qualitative solubility data for this compound is widely available. It is reported to have low solubility in water and is soluble in some organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3] To support drug development, a comprehensive quantitative solubility assessment is necessary.
Experimental Protocols for Solubility Determination
Two common methods for solubility determination are the kinetic and thermodynamic (or equilibrium) shake-flask methods.
3.1.1. Kinetic Solubility Assessment
This high-throughput method is often used in early drug discovery to rank compounds.
-
Objective: To determine the concentration at which a compound, dissolved in a co-solvent (typically DMSO), precipitates when added to an aqueous buffer.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Transfer a small aliquot of each dilution to a corresponding well of a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix and incubate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C or 37 °C).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
-
3.1.2. Thermodynamic (Equilibrium) Solubility Assessment
This method provides the true equilibrium solubility and is considered the gold standard.
-
Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.
-
Methodology:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, relevant buffers) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, visually inspect for the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation for Solubility
Quantitative solubility data should be presented in a clear and organized manner.
Table 2: Template for Thermodynamic Solubility Data of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Purified Water | 25 | Shake-Flask HPLC | ||
| Purified Water | 37 | Shake-Flask HPLC | ||
| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask HPLC | ||
| Phosphate Buffer (pH 6.8) | 37 | Shake-Flask HPLC | ||
| Ethanol | 25 | Shake-Flask HPLC | ||
| DMSO | 25 | Shake-Flask HPLC |
Stability Profile
The chemical stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. This compound is reported to be stable under normal conditions.[3] However, comprehensive stability testing under various stress conditions is required to identify potential degradation pathways and to establish appropriate storage and handling procedures.
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the degradation pathways of the compound.
-
Objective: To intentionally degrade the sample under more aggressive conditions than those used in long-term stability studies.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.
-
Photostability: Expose a solution of the compound and the solid compound to a light source with a specified illumination (e.g., according to ICH Q1B guidelines). A dark control should be run in parallel.
-
At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to determine the amount of remaining parent compound and to detect and quantify any degradation products.
-
Data Presentation for Stability
The results of forced degradation studies should be summarized to show the extent of degradation under each stress condition.
Table 3: Template for Forced Degradation Study of this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products (Retention Time) | Remarks |
| 0.1 N HCl (60 °C) | 24 hours | |||
| 0.1 N NaOH (60 °C) | 8 hours | |||
| 3% H₂O₂ (RT) | 24 hours | |||
| Dry Heat (80 °C) | 48 hours | |||
| Photostability (ICH Q1B) | Per guideline |
Visualized Workflows
The following diagrams illustrate the general workflows for solubility and stability testing.
Caption: General experimental workflows for kinetic and thermodynamic solubility determination.
Caption: Workflow for conducting forced degradation studies to assess stability.
Conclusion
While this compound is a compound of interest for pharmaceutical research, a thorough, quantitative understanding of its solubility and stability is essential for its advancement in the drug development pipeline. This guide provides the necessary framework and standardized protocols for researchers to generate this critical data. The systematic application of these methodologies will enable a robust characterization of this compound, facilitating informed decisions regarding its formulation, handling, and storage, and ultimately supporting its potential therapeutic applications. Further research to generate and publish specific quantitative data for this compound is highly encouraged to enrich the scientific literature and aid future development efforts.
References
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-acetyl-2-aminobenzonitrile in electrophilic aromatic substitution reactions. This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.[1] Understanding its substitution patterns is crucial for the rational design of novel compounds. This document outlines the theoretical principles governing the reactivity of this molecule, predicts the regioselectivity of common electrophilic substitution reactions, and provides detailed experimental protocols based on established methodologies for analogous compounds.
Introduction to this compound
This compound, also known as 4'-amino-3'-cyanoacetophenone, is an aromatic compound featuring three key functional groups: an amino group, an acetyl group, and a nitrile (cyano) group. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| CAS Number | 33720-71-7 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | White to light yellow crystalline solid |
| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water. |
The unique arrangement of these functional groups on the benzene ring dictates its chemical behavior, particularly its susceptibility and orientation in electrophilic aromatic substitution reactions.
Theoretical Framework: Reactivity and Directing Effects
The reactivity of a substituted benzene ring towards electrophilic attack is governed by the electronic properties of its substituents. Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho/para directors.
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. They are generally meta directors (with the exception of halogens).
In the case of this compound, we have the following substituents:
-
2-Amino group (-NH₂): This is a strongly activating group due to the resonance donation of the nitrogen lone pair into the ring. It is a powerful ortho- and para-director.
-
5-Acetyl group (-COCH₃): This is a deactivating group due to both its electron-withdrawing inductive and resonance effects. It is a meta-director.
-
1-Cyano group (-CN): This is also a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director.
The overall reactivity and regioselectivity of the molecule are determined by the interplay of these directing effects. The potent activating and ortho/para-directing influence of the amino group is expected to dominate over the deactivating and meta-directing effects of the acetyl and cyano groups.
The diagram below illustrates the predicted logical flow for determining the sites of electrophilic substitution on this compound.
References
5-Acetyl-2-aminobenzonitrile: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Acetyl-2-aminobenzonitrile (CAS No. 33720-71-7). The information presented herein is intended to support laboratory safety protocols and risk assessments. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally similar compounds, such as other aminobenzonitrile derivatives. All personnel handling this chemical should be adequately trained in general chemical safety and have access to and be familiar with the contents of a specific Safety Data Sheet (SDS) if available from the supplier.
Hazard Identification and Classification
This compound is classified as harmful if swallowed, inhaled, or in contact with skin[1]. While a comprehensive GHS classification is not widely available, based on data for analogous compounds, it should be handled with care.
Table 1: GHS Classification and Hazard Statements (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Note: This classification is inferred from data on similar compounds and should be used for guidance pending a complete SDS for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33720-71-7 | [2][3] |
| Molecular Formula | C₉H₈N₂O | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 140 - 144 °C | [1] |
| Solubility | Low solubility in water. Soluble in organic solvents like ethanol and DMSO. | [1] |
| Stability | Stable under normal conditions. | [1] |
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
The following diagram outlines the recommended personal protective equipment for handling this compound.
Caption: Recommended Personal Protective Equipment (PPE).
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring personnel safety.
Handling:
-
Avoid contact with skin, eyes, and clothing[4].
-
Do not breathe dust[4].
-
Wash hands thoroughly after handling[4].
-
Keep away from heat, sparks, and open flames[1].
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated area[1].
-
Keep the container tightly closed[1].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].
-
Keep in a dark place under an inert atmosphere at room temperature.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Measures for this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 3).
-
Avoid dust formation.
-
Sweep up the spilled solid material and place it in a suitable container for disposal.
-
Avoid dispersal of dust in the air.
-
Wash the spill area with soap and water.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Emergency Response Workflow
The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.
Caption: Emergency response workflow for accidental exposure.
Toxicological Information
There is limited specific toxicological data available for this compound. The hazard classification is primarily based on the expected properties of aminobenzonitrile derivatives.
Table 4: Quantitative Toxicological Data (Data Not Available)
| Test | Route | Species | Value |
| LD50 | Oral | Rat | Data not available |
| LD50 | Dermal | Rabbit | Data not available |
| LC50 | Inhalation | Rat | Data not available |
Note: Researchers should exercise caution and handle the compound as potentially toxic.
Experimental Protocols
Detailed experimental protocols for the determination of safety parameters for this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any toxicological evaluation.
Disclaimer
The information provided in this guide is intended for use by qualified personnel and is based on the best available information at the time of writing. It is not a substitute for a formal risk assessment or a specific Safety Data Sheet (SDS) provided by the supplier. Users should always consult the most current safety information and exercise due diligence in the safe handling of this chemical. Google and its affiliates assume no liability for any loss, injury, or damage resulting from the use of this information.
References
A Theoretical and Computational Roadmap for the Analysis of 5-Acetyl-2-aminobenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-aminobenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for elucidating its structure-activity relationships and designing novel derivatives. This technical guide outlines a detailed theoretical and computational framework for the in-depth analysis of this compound. It integrates quantum chemical calculations with spectroscopic methodologies to provide a robust characterization of this molecule. While a dedicated comprehensive study on this specific molecule is not yet available in published literature, this document leverages established computational protocols for analogous benzonitrile derivatives to propose a definitive roadmap for future research. The methodologies detailed herein, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and frontier molecular orbital analysis, are presented as a blueprint for obtaining critical quantitative data. This guide is intended to serve as a foundational resource for researchers initiating theoretical and experimental investigations into this compound and related compounds.
Introduction
Benzonitrile derivatives are a cornerstone in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. The presence of both an acetyl and an amino group on the benzonitrile scaffold in this compound (C₉H₈N₂O, CAS: 33720-71-7) suggests a molecule with intriguing electronic and reactive properties. The amino group acts as an electron donor, while the acetyl and nitrile groups are electron-withdrawing, creating a push-pull system that can influence the molecule's polarity, reactivity, and spectroscopic signatures.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of organic molecules with high accuracy. When combined with experimental spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, DFT provides a holistic understanding of molecular structure and behavior. This guide outlines the standard computational and experimental protocols necessary to fully characterize this compound.
Computational Methodology
The theoretical investigation of this compound would be centered around Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for organic molecules.
Geometry Optimization
The first step in the computational analysis is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.
-
Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-311++G(d,p). This basis set is robust for organic molecules, with diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) for non-spherical electron distributions.[1]
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Procedure: The optimization is performed without symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria are met when the forces acting on the atoms are negligible.[1]
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two purposes:
-
Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values due to the harmonic approximation and basis set limitations.
NMR Chemical Shift Calculation
The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.
-
Method: GIAO within the DFT framework (B3LYP/6-311++G(d,p)).
-
Procedure: The ¹H and ¹³C NMR chemical shifts are calculated for the optimized geometry. The computed isotropic shielding values are then referenced to the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
-
Procedure: The energies of the HOMO and LUMO are calculated from the optimized structure. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Experimental Protocols
Experimental data is essential to validate the results of the computational models.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An experimental FT-IR spectrum for this compound has been recorded, providing a basis for comparison with theoretical calculations.
-
Instrument: Bruker IFS 85 Spectrometer or equivalent.[2]
-
Technique: KBr-Pellet method.[2]
-
Procedure: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands corresponding to the vibrational modes of the functional groups (e.g., N-H stretch, C≡N stretch, C=O stretch) are then identified.
Data Presentation
The quantitative data obtained from the proposed computational studies should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Calculated Geometric Parameters (Optimized at B3LYP/6-311++G(d,p))
| Bond/Angle | Calculated Value (Å or °) |
| C1-C2 | Placeholder |
| C-N (nitrile) | Placeholder |
| C=O (acetyl) | Placeholder |
| C-N (amino) | Placeholder |
| ∠(C1-C2-C3) | Placeholder |
| Dihedral Angle | Placeholder |
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Assignment |
| ν(N-H) asymmetric | Placeholder | Placeholder | NH₂ stretch |
| ν(N-H) symmetric | Placeholder | Placeholder | NH₂ stretch |
| ν(C-H) aromatic | Placeholder | Placeholder | C-H stretch |
| ν(C≡N) nitrile | Placeholder | Placeholder | C≡N stretch |
| ν(C=O) acetyl | Placeholder | Placeholder | C=O stretch |
| δ(N-H) scissoring | Placeholder | Placeholder | NH₂ bend |
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS
| Atom | Calculated Chemical Shift (ppm) |
| H1 | Placeholder |
| C1 | Placeholder |
| C2 | Placeholder |
Table 4: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | Placeholder |
| LUMO Energy | Placeholder |
| HOMO-LUMO Energy Gap | Placeholder |
Visualizations
Visual representations are critical for understanding complex relationships and workflows.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A typical workflow for the computational analysis of this compound using DFT.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined DFT methodologies and correlating the findings with experimental spectroscopic data, researchers can obtain a detailed understanding of the molecule's structural, vibrational, and electronic properties. The resulting quantitative data will be invaluable for predicting its reactivity, understanding its potential biological activity, and guiding the design of new functional molecules. This proposed roadmap serves as a catalyst for future research, enabling a deeper exploration of this promising chemical entity.
References
An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile: Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-aminobenzonitrile, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and fundamental chemical properties. It details a plausible synthetic pathway via Friedel-Crafts acylation, offering a foundational experimental protocol for its preparation. While direct biological activity of the compound itself is not extensively documented, its critical role as a precursor to the β-adrenergic agonist Cimaterol underscores its importance in medicinal chemistry. This document serves as a technical resource for professionals engaged in organic synthesis, drug discovery, and the development of novel therapeutics.
Introduction
This compound, also known by its synonyms 4'-Amino-3'-cyanoacetophenone and 5-Acetyl-anthranilonitrile, is a substituted benzonitrile derivative with the chemical formula C₉H₈N₂O.[1][2] Its molecular structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The compound is primarily recognized for its role as a crucial intermediate in the production of a range of chemicals, most notably in the synthesis of pharmaceuticals.[2][3] One of the most significant applications of this compound is as a precursor in the synthesis of Cimaterol, a well-known β-adrenergic agonist.[2][3]
Discovery and Historical Background
The precise date and discoverer of this compound are not prominently documented in readily available scientific literature. Its emergence is intrinsically linked to the research and development of compounds targeting adrenergic receptors. The scientific focus has largely been on the final, biologically active molecules, with the intermediates, such as this compound, receiving less direct attention in historical accounts.
The development of β-adrenergic agonists, a class of drugs that stimulate β-adrenergic receptors, gained significant momentum in the mid-20th century. Research in this area led to the discovery of numerous compounds with therapeutic applications, including bronchodilators and tocolytic agents. Cimaterol, a potent β-adrenergic agonist, was developed within this context. Consequently, the synthesis of its precursors, including this compound, would have been a necessary step in its chemical development. The historical significance of this compound is therefore best understood as a critical step in the synthetic pathway to a pharmacologically important molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 33720-71-7 | [2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | |
| Appearance | White to off-white solid (typical) | [4] |
| Melting Point | 140 - 144 °C | [4] |
| Solubility in Water | Low solubility | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)N)C#N | [1] |
Synthesis
The synthesis of this compound can be logically achieved through the Friedel-Crafts acylation of 2-aminobenzonitrile. This well-established reaction in organic chemistry introduces an acyl group onto an aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation of 2-Aminobenzonitrile
This protocol describes a plausible method for the synthesis of this compound based on the principles of the Friedel-Crafts acylation reaction.
Materials:
-
2-Aminobenzonitrile
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).[5]
-
Cool the mixture to 0°C in an ice/water bath.[5]
-
Slowly add acetyl chloride dropwise to the cooled suspension with vigorous stirring.[5]
-
After the addition of acetyl chloride is complete, add a solution of 2-aminobenzonitrile in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.[5]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[5]
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.
-
Acetyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
The reaction is exothermic and should be cooled appropriately.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Role in Pharmaceutical Synthesis
The primary significance of this compound lies in its utility as a synthetic intermediate. Its structure is strategically suited for further chemical transformations to build more complex molecules with desired pharmacological activities.
Synthesis of Cimaterol
This compound is a documented intermediate in the synthesis of Cimaterol.[2][3] Cimaterol is a β-adrenergic agonist, a class of compounds that bind to and activate β-adrenergic receptors.[6] These receptors are involved in various physiological processes, and their activation can lead to effects such as bronchodilation and uterine relaxation. The synthesis of Cimaterol from this compound typically involves the reduction of the acetyl group to a secondary alcohol, followed by reaction with an appropriate amine to introduce the side chain responsible for its adrenergic activity.
Logical Relationship Diagram
References
- 1. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 33720-71-7 | Benchchem [benchchem.com]
- 4. This compound: Properties, Uses, Safety & Supplier China | High-Quality Chemical Manufacturer [nj-finechem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Cimaterol | C12H17N3O | CID 2755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The unique structural features of quinazolines allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The 6-acetyl-substituted quinazoline core, in particular, is a key pharmacophore in the development of potent enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein in many cancers.
These application notes provide a detailed overview and experimental protocols for the synthesis of quinazoline derivatives from the readily available starting material, 5-Acetyl-2-aminobenzonitrile. The methodologies described herein are based on established synthetic strategies and are intended to guide researchers in the efficient preparation of these valuable compounds for further investigation in drug discovery and development programs.
Synthetic Strategies Overview
The synthesis of the quinazoline ring from this compound can be achieved through several reliable methods. The most common approaches involve the cyclocondensation of the 2-aminobenzonitrile core with a one-carbon synthon, which provides the C2 and N3 atoms of the quinazoline ring. Two widely applicable and effective methods are detailed below:
-
Reaction with Orthoesters and Amines: This is a versatile one-pot, three-component reaction that allows for the introduction of diverse substituents at the 2- and 4-positions of the quinazoline ring. The reaction typically proceeds by the initial formation of an intermediate from the 2-aminobenzonitrile and the orthoester, followed by cyclization with an amine.
-
Acid-Mediated Cyclization with Formamide (Niementowski Reaction Adaptation): This method provides a direct route to 6-acetylquinazolin-4(3H)-one. The reaction involves the cyclization of this compound with formamide, which acts as both the solvent and the source of the C2-N3 unit of the quinazoline ring. While the classical Niementowski reaction utilizes anthranilic acids, this adaptation for 2-aminobenzonitriles is an effective pathway to quinazolinones.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative 6-acetylquinazoline derivatives from this compound using the protocols detailed in this document.
Table 1: Synthesis of 6-Acetyl-4-aminoquinazoline via Reaction with Triethyl Orthoformate and Ammonium Acetate
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Triethyl Orthoformate | Ammonium Acetate | Acetic Acid | 120 | 4 | 85 |
Table 2: Synthesis of 6-Acetylquinazolin-4(3H)-one via Acid-Mediated Cyclization with Formamide
| Entry | Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Formamide | Formic Acid | 150 | 6 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 6-Acetyl-4-aminoquinazoline
This protocol describes a one-pot synthesis of 6-Acetyl-4-aminoquinazoline from this compound, triethyl orthoformate, and ammonium acetate.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.60 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and ammonium acetate (1.16 g, 15 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 120 °C with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 6-Acetyl-4-aminoquinazoline.
-
Dry the product under vacuum. Expected yield: ~85%.
Protocol 2: Synthesis of 6-Acetylquinazolin-4(3H)-one
This protocol details the synthesis of 6-Acetylquinazolin-4(3H)-one from this compound and formamide.
Materials:
-
This compound
-
Formamide
-
Formic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, place this compound (1.60 g, 10 mmol) and formamide (20 mL).
-
Add a catalytic amount of formic acid (5-10 drops).
-
Attach a reflux condenser and place the flask in a preheated oil bath at 150 °C.
-
Heat the mixture under reflux with stirring for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in an oven at 60 °C.
-
Recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure 6-Acetylquinazolin-4(3H)-one.
-
Dry the purified product under vacuum. Expected yield: ~78%.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 6-acetylquinazoline derivatives.
EGFR Signaling Pathway Inhibition
Many 6-acetylquinazoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by 6-acetylquinazoline derivatives.
Application Notes and Protocols for 5-Acetyl-2-aminobenzonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-aminobenzonitrile, also known as 4'-Amino-3'-cyanoacetophenone, is a versatile bifunctional molecule serving as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique structure, featuring an amino group, a nitrile group, and an acetyl moiety, provides multiple reactive sites for the construction of complex heterocyclic systems. This document outlines its key applications, provides detailed experimental protocols for its synthesis and subsequent use, and presents relevant data for researchers in medicinal chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 33720-71-7 | [2][3] |
| Molecular Formula | C₉H₈N₂O | [2][3] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water.[1] |
Applications in Pharmaceutical Synthesis
This compound is a valuable building block for the synthesis of several classes of biologically active compounds, most notably quinazolines and as a key intermediate for specific drugs like cimaterol.
Synthesis of Quinazoline Scaffolds for Kinase Inhibitors
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many approved and investigational kinase inhibitors used in oncology.[4][5] The 2-amino-5-acetylbenzonitrile moiety can be elaborated into the quinazoline ring system, where the acetyl group can serve as a handle for further functionalization to modulate kinase selectivity and potency. The general synthetic approach involves the condensation of the aminobenzonitrile with a suitable reagent to form the pyrimidine ring of the quinazoline system.[4]
Intermediate for Cimaterol Synthesis
This compound is a documented intermediate in the synthesis of Cimaterol.[2] Cimaterol is a β-adrenergic agonist that has been investigated for its bronchodilator and tocolytic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of 2-Aminobenzonitrile
This protocol describes a general method for the Friedel-Crafts acylation of 2-aminobenzonitrile. Optimization of reaction conditions may be required to achieve optimal yields.
Materials:
-
2-Aminobenzonitrile
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension via the dropping funnel.
-
To this mixture, add a solution of 2-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Purity | Yield (%) |
| 2-Aminobenzonitrile | 1.0 | >98% | 60-75 |
| Acetyl chloride | 1.1 | >99% | |
| Aluminum chloride | 1.2 | >99% |
Note: Yields are illustrative and can vary based on reaction scale and optimization.
Protocol 2: Synthesis of 2-Amino-4-iminoquinazoline Derivatives
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines from 2-aminobenzonitriles.[6]
Materials:
-
This compound
-
N-Benzyl cyanamide
-
Hydrochloric acid (HCl)
-
Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in hexafluoroisopropanol (5 mL), add N-benzyl cyanamide (1.5 mmol) and hydrochloric acid (2.0 mmol).
-
Stir the resulting mixture at 70 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-amino-4-iminoquinazoline derivative.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
General Workflow for Quinazoline Synthesis
Caption: Workflow for quinazoline synthesis from the intermediate.
References
- 1. chembk.com [chembk.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. ZA201402561B - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 4. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 5-Acetyl-2-aminobenzonitrile with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-Acetyl-2-aminobenzonitrile with a variety of aldehydes provides a versatile and efficient pathway to synthesize quinoline and quinazoline derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the acetyl group at the 5-position of the initial benzonitrile offers a key functional handle for further structural modifications, allowing for the creation of diverse chemical libraries for biological screening.
This document provides detailed application notes and experimental protocols for the synthesis of quinoline and quinazoline derivatives starting from this compound and various aldehydes. The methodologies presented are based on established synthetic strategies, including the Friedländer annulation and multi-component reactions, which are amenable to both traditional and microwave-assisted synthesis.
Reaction Overview: Synthesis of Quinolines and Quinazolines
The reaction of this compound with aldehydes can proceed through several pathways, primarily leading to the formation of either quinoline or quinazoline ring systems. The specific product obtained is highly dependent on the reaction conditions, the presence of other reactants (in multi-component reactions), and the nature of the catalyst employed.
A prominent synthetic route is the Friedländer annulation , which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. In this context, this compound serves as the 2-aminoaryl ketone component. The reaction with an aldehyde, often in the presence of a catalyst, leads to the formation of a substituted quinoline.
Alternatively, multi-component reactions involving this compound, an aldehyde, and a nitrogen source (such as ammonium acetate or urea) can lead to the formation of quinazoline derivatives. These one-pot syntheses are highly efficient and atom-economical, making them attractive for combinatorial chemistry and drug discovery.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quinoline and quinazoline derivatives from aminobenzonitriles and aldehydes, highlighting the typical reaction conditions and yields. While specific data for this compound is limited in the public domain, these examples provide a strong basis for experimental design.
| Starting Material | Aldehyde/Ketone | Product Type | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzonitrile | Various aliphatic aldehydes and ketones | 4-Aminoquinoline | 1. NaOH (imine formation)2. t-BuOK (cyclization) | Not Specified | Good | [1] |
| 2-Aminobenzonitrile | N-Benzyl cyanamide | 2-Amino-4-iminoquinazoline | HCl, HFIP, 70 °C | 1 h | 75 | [2] |
| 2-Aminoaryl ketones | N-Benzyl cyanamides | 2-Aminoquinazoline | HCl, HFIP, 70 °C | 1 h | 50-84 | [3] |
| 2-Aminobenzophenones | Benzylamines | 2-Arylquinazolines | I₂, O₂, 130 °C | 3-8 h | 68-92 | [4] |
| 2-Aminobenzonitriles | Alcohols (as aldehyde precursors) | Quinazolinones | Ru(II) complex, water | Not Specified | Good to Excellent | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinoline and quinazoline derivatives. These are generalized procedures that can be adapted for the reaction of this compound with specific aldehydes.
Protocol 1: Friedländer Synthesis of 6-Acetyl-4-substituted-quinolines
This protocol describes a general procedure for the synthesis of quinoline derivatives via the Friedländer annulation.
Materials:
-
This compound
-
Aldehyde or ketone with an α-methylene group (e.g., acetaldehyde, acetone, ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and the aldehyde or ketone (1.2 mmol).
-
Add the catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Add the solvent (e.g., ethanol, 10 mL) or proceed under solvent-free conditions.
-
Heat the reaction mixture under reflux or at a specified temperature (e.g., 80-120 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 6-acetyl-4-substituted-quinoline.
Protocol 2: Microwave-Assisted Multi-component Synthesis of 6-Acetyl-quinazolines
This protocol outlines a rapid and efficient microwave-assisted synthesis of quinazoline derivatives.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Nitrogen source (e.g., ammonium acetate or urea)
-
Catalyst (e.g., acetic acid, iodine)
-
Solvent (e.g., ethanol, or solvent-free)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the aldehyde (1.2 mmol), and the nitrogen source (e.g., ammonium acetate, 2.0 mmol).
-
Add the catalyst (e.g., a few drops of glacial acetic acid).
-
Add a suitable solvent (e.g., ethanol, 3-5 mL) or proceed under solvent-free conditions.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-160 °C) for 5-30 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 6-acetyl-quinazoline derivative.
Visualizations
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of quinoline and quinazoline derivatives to their potential biological evaluation.
Caption: General workflow for the synthesis and evaluation of bioactive quinoline and quinazoline derivatives.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Quinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[6][7] The following diagram illustrates the mechanism of action.
Caption: Inhibition of the EGFR signaling pathway by a 6-acetyl-quinazoline derivative.
Applications in Drug Development
The quinoline and quinazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of these compounds have shown a broad spectrum of activities, including:
-
Anticancer Activity: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways that lead to cell proliferation and survival.[7] The acetyl group on the synthesized compounds can be further functionalized to optimize binding to the kinase active site and improve potency and selectivity.
-
Anti-inflammatory Activity: Certain quinazoline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
-
Antimicrobial Activity: The quinoline and quinazoline cores are present in a number of compounds with antibacterial and antifungal activities.
The synthetic protocols provided herein offer a robust platform for the generation of novel 6-acetyl-substituted quinoline and quinazoline libraries. These libraries can be screened against various biological targets to identify lead compounds for the development of new therapeutic agents. The acetyl moiety provides a convenient point for further chemical elaboration to explore structure-activity relationships (SAR) and optimize the pharmacological properties of these promising heterocyclic compounds.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Acetyl-2-aminobenzonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Acetyl-2-aminobenzonitrile as a versatile starting material for the synthesis of various heterocyclic compounds, particularly quinazolines and pyrimidines. The protocols detailed below offer step-by-step methodologies for the synthesis of these key heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Introduction
This compound is a readily available bifunctional building block containing an amino, a cyano, and an acetyl group.[1] This unique combination of reactive sites allows for its participation in a variety of cyclization and condensation reactions to form a diverse range of heterocyclic systems. The acetyl group, in particular, offers a handle for further functionalization, making this starting material highly valuable for the generation of compound libraries for screening and lead optimization in drug development programs. This document outlines protocols for the synthesis of substituted quinazolines and pyrimidines, key structural motifs in many biologically active molecules.
Synthesis of 6-Acetyl-Substituted Quinazolines
The ortho-amino benzonitrile moiety of this compound is a classic precursor for the construction of the quinazoline ring system. One effective method involves an acid-mediated [4+2] annulation with N-benzyl cyanamides to yield 2-amino-4-iminoquinazolines.[2]
Protocol 1: Synthesis of 6-Acetyl-2-(benzylamino)-4-imino-3,4-dihydroquinazoline
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines.[2]
Reaction Scheme:
Caption: Synthesis of a 6-acetyl-substituted quinazoline derivative.
Materials:
-
This compound
-
N-Benzyl Cyanamide
-
Hydrochloric Acid (HCl)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), N-benzyl cyanamide (1.5 mmol, 1.5 equiv.), and hydrochloric acid (2.0 mmol, 2.0 equiv.).
-
Add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5 mL) to the mixture.
-
Stir the resulting mixture in an oil bath preheated to 70 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-Acetyl-2-(benzylamino)-4-imino-3,4-dihydroquinazoline.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 6-Acetyl-2-(benzylamino)-4-imino-3,4-dihydroquinazoline | C₁₇H₁₅N₅O | 305.34 | 70-80* |
* Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Synthesis of 6-Acetyl-Substituted Pyrimidines
The amino and cyano groups of this compound can be utilized to construct a pyrimidine ring. A common strategy involves the reaction with a one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive intermediate, which is then cyclized with a suitable dinucleophile like guanidine.
Protocol 2: Two-Step Synthesis of 6-Acetyl-2,4-diaminopyrimidine
This protocol involves the initial formation of an enamine intermediate followed by cyclocondensation with guanidine.
Reaction Scheme:
Caption: Two-step synthesis of a 6-acetyl-substituted pyrimidine.
Step 1: Synthesis of N'-(4-acetyl-2-cyanophenyl)-N,N-dimethylformimidamide
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL), add N,N-dimethylformamide dimethyl acetal (1.2 mmol, 1.2 equiv.).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Acetyl-2,4-diaminopyrimidine
Materials:
-
N'-(4-acetyl-2-cyanophenyl)-N,N-dimethylformimidamide (from Step 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 mmol) in anhydrous ethanol (10 mL).
-
To this solution, add guanidine hydrochloride (2.0 mmol, 2.0 equiv.).
-
Add the crude N'-(4-acetyl-2-cyanophenyl)-N,N-dimethylformimidamide (1.0 mmol, 1.0 equiv.) from Step 1 to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) |
| 6-Acetyl-2,4-diaminopyrimidine | C₈H₉N₅O | 191.19 | 60-75* |
* Yields are estimated based on similar multi-step syntheses and may vary.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a general workflow for the synthesis and a hypothetical signaling pathway that could be targeted by the synthesized heterocyclic compounds.
Caption: General experimental workflow for heterocyclic synthesis.
Caption: Hypothetical kinase inhibition signaling pathway.
References
Application Note: N-acylation of 5-Acetyl-2-aminobenzonitrile for the Synthesis of Biologically Active Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of amides, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds. The N-acylation of 5-acetyl-2-aminobenzonitrile provides a versatile platform for the generation of novel derivatives. The presence of the acetyl and nitrile groups, both electron-withdrawing, modulates the reactivity of the aniline nitrogen, making the optimization of acylation conditions an important consideration. The resulting N-acyl-5-acetyl-2-aminobenzonitrile scaffold is of significant interest in drug discovery, as analogous structures have been shown to exhibit a range of biological activities, including kinase inhibition. This application note provides detailed protocols for the N-acylation of this compound using various acylating agents and outlines the potential relevance of these compounds in targeting cellular signaling pathways.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of this compound with different acylating agents under optimized conditions. These results are based on typical outcomes for the acylation of anilines with similar electronic properties and are intended to provide a baseline for experimental design.
| Entry | Acylating Agent | Base | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl Chloride | Triethylamine | None | DCM | 2 | 92 | >95 |
| 2 | Acetic Anhydride | Pyridine | DMAP (cat.) | DCM | 4 | 88 | >95 |
| 3 | Propionyl Chloride | K₂CO₃ | None | Acetonitrile | 3 | 90 | >95 |
| 4 | Benzoyl Chloride | Triethylamine | DMAP (cat.) | DMF | 6 | 85 | >95 |
Experimental Protocols
General Considerations
All reactions should be performed in a well-ventilated fume hood. Glassware should be oven-dried prior to use. Solvents and reagents should be of anhydrous grade where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the N-acetylation of this compound using acetyl chloride and triethylamine as a base.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard work-up equipment.
Procedure:
-
To a stirred solution of this compound in anhydrous DCM, add triethylamine at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the reaction mixture via a dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion (as monitored by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acylation using Acetic Anhydride with DMAP Catalysis
This protocol is suitable for acylation with less reactive acylating agents like acetic anhydride and employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and standard work-up equipment.
Procedure:
-
Dissolve this compound in a mixture of anhydrous DCM and pyridine.
-
Add DMAP to the solution.
-
Add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the N-acylation of this compound.
Caption: A diagram illustrating the potential mechanism of action of N-acyl-5-acetyl-2-aminobenzonitrile derivatives as kinase inhibitors in a cellular signaling pathway.
Application Notes and Protocols: Synthesis of Cimaterol Intermediates from 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cimaterol, a β-adrenergic agonist, utilizing 5-acetyl-2-aminobenzonitrile as a key starting material. The protocols outlined are intended for research and development purposes.
Introduction
Cimaterol is a β-adrenergic agonist known for its effects on muscle growth and energy metabolism.[1] Its synthesis involves a multi-step process starting from commercially available precursors. This compound serves as a crucial building block in this synthetic pathway. This document details the chemical transformations required to convert this compound into key intermediates on the path to cimaterol.
Synthetic Pathway Overview
The synthesis of cimaterol from this compound proceeds through a three-step reaction sequence:
-
α-Bromination: The acetyl group of this compound is brominated at the α-position to yield 2-amino-5-(2-bromoacetyl)benzonitrile.
-
Ketone Reduction: The α-bromoketone is then reduced to the corresponding bromohydrin, 2-amino-5-(2-bromo-1-hydroxyethyl)benzonitrile.
-
Nucleophilic Substitution: Finally, reaction of the bromohydrin with isopropylamine affords cimaterol.
Data Presentation
Table 1: Summary of Synthetic Steps and Key Parameters
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | α-Bromination | N-Bromosuccinimide (NBS), Ammonium Acetate | Diethyl Ether / Carbon Tetrachloride | Good |
| 2 | Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | High |
| 3 | Nucleophilic Substitution | Isopropylamine | - | - |
Note: Yields are highly dependent on reaction conditions and purification methods. The values provided are indicative based on literature for similar transformations.
Experimental Protocols
Step 1: α-Bromination of this compound
Objective: To synthesize 2-amino-5-(2-bromoacetyl)benzonitrile.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (catalyst)
-
Diethyl ether or Carbon tetrachloride (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if using carbon tetrachloride)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in diethyl ether or carbon tetrachloride.
-
Add a catalytic amount of ammonium acetate.
-
To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise.
-
If using diethyl ether, stir the reaction mixture at room temperature.[2] If using carbon tetrachloride, heat the mixture to reflux (approximately 80°C).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-amino-5-(2-bromoacetyl)benzonitrile.
-
Purify the crude product by recrystallization or column chromatography.[3][4][5]
Step 2: Reduction of 2-amino-5-(2-bromoacetyl)benzonitrile
Objective: To synthesize 2-amino-5-(2-bromo-1-hydroxyethyl)benzonitrile.
Materials:
-
2-amino-5-(2-bromoacetyl)benzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-amino-5-(2-bromoacetyl)benzonitrile (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining a low temperature.[6]
-
Continue stirring the reaction mixture at 0°C for a designated time, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-amino-5-(2-bromo-1-hydroxyethyl)benzonitrile.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.[3][4][5]
Step 3: Synthesis of Cimaterol via Nucleophilic Substitution
Objective: To synthesize 2-amino-5-[1-hydroxy-2-(isopropylamino)ethyl]benzonitrile (Cimaterol).
Materials:
-
2-amino-5-(2-bromo-1-hydroxyethyl)benzonitrile
-
Isopropylamine
-
Suitable solvent (e.g., a polar aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-(2-bromo-1-hydroxyethyl)benzonitrile (1 equivalent) in a suitable solvent.
-
Add an excess of isopropylamine (e.g., 3-5 equivalents) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess isopropylamine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain crude cimaterol.
-
Purify the final product by recrystallization from a suitable solvent system or by column chromatography to obtain pure cimaterol.[3][4][5]
Visualization of Pathways
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from this compound to Cimaterol.
Cimaterol's Signaling Pathway
Cimaterol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade primarily involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
References
- 1. Effects of cimaterol, a beta-adrenergic agonist, on energy metabolism in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Acetyl-2-aminobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds like quinazolines, which are of significant interest in medicinal chemistry and materials science.
The presence of an amino group, a nitrile functionality, and an acetyl moiety on the aromatic ring allows for diverse synthetic transformations. The amino group can participate in C-N bond-forming reactions, while the aromatic ring itself can be functionalized through C-C and C-N coupling reactions, often involving the introduction of a halide or triflate group ortho or para to the activating amino group. Palladium catalysis offers a powerful toolkit for these transformations, enabling the construction of intricate molecular architectures under relatively mild conditions.
This guide covers four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. For each reaction, a general overview, a detailed experimental protocol, and a summary of representative reaction conditions are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. To utilize this compound in a Suzuki reaction, it would typically first be halogenated, for example, to introduce a bromine or iodine atom at a reactive position. The following protocol assumes the use of a hypothetical bromo-derivative, 5-Acetyl-2-amino-4-bromobenzonitrile , as the starting material.
Application Notes:
The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. The amino, acetyl, and nitrile groups on the substrate are generally well-tolerated. The reaction is instrumental in the synthesis of biaryl compounds and other conjugated systems. In the context of drug discovery, this reaction allows for the facile introduction of diverse aryl and heteroaryl substituents to explore the structure-activity relationship (SAR) of lead compounds.
Experimental Protocol: Synthesis of 5-Acetyl-2-amino-4-arylbenzonitriles
Materials:
-
5-Acetyl-2-amino-4-bromobenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 5-Acetyl-2-amino-4-bromobenzonitrile (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(dppf)Cl₂ (0.03 mmol).
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 5-acetyl-2-amino-4-arylbenzonitrile.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-96 |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. Similar to the Suzuki coupling, a halogenated derivative of this compound is required. The following protocol is based on the reaction of 5-Acetyl-2-amino-4-bromobenzonitrile with an acrylate.
Application Notes:
The Mizoroki-Heck reaction is a powerful tool for the synthesis of substituted alkenes, which are important intermediates in organic synthesis and are present in many biologically active molecules. The reaction generally exhibits high stereoselectivity, typically affording the E-isomer of the product. The acetyl, amino, and nitrile functional groups are generally compatible with the reaction conditions, although the amino group may require protection in some cases to prevent side reactions. Microwave irradiation can often be employed to accelerate the reaction.[1]
Experimental Protocol: Synthesis of (E)-3-(4-Acetyl-3-amino-6-cyanophenyl)acrylates
Materials:
-
5-Acetyl-2-amino-4-bromobenzonitrile
-
Alkyl acrylate (e.g., ethyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Magnetic stir bar
-
Sealed reaction tube
Procedure:
-
To a dry sealed reaction tube containing a magnetic stir bar, add 5-Acetyl-2-amino-4-bromobenzonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add anhydrous and degassed DMF (5 mL), triethylamine (2.0 mmol), and the alkyl acrylate (1.5 mmol) via syringe.
-
Securely seal the reaction tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the desired product.
Quantitative Data Summary for Mizoroki-Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 70-85 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 24 | 65-80 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 16 | 75-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of aryl alkynes. Again, a halogenated derivative such as 5-Acetyl-2-amino-4-iodobenzonitrile is a suitable starting material.
Application Notes:
The Sonogashira coupling is a highly efficient method for introducing alkyne functionalities into organic molecules. These alkynes can serve as versatile handles for further transformations, such as click chemistry or conversion to other functional groups. The reaction is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. The functional groups on this compound are generally compatible with these conditions.
Experimental Protocol: Synthesis of 5-Acetyl-2-amino-4-(alkynyl)benzonitriles
Materials:
-
5-Acetyl-2-amino-4-iodobenzonitrile
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Magnetic stir bar
-
Schlenk flask
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 5-Acetyl-2-amino-4-iodobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add anhydrous and degassed THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired aryl alkyne.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 80-92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 16 | 75-88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction can be used to further functionalize a halogenated derivative of this compound, such as 5-Acetyl-2-amino-4-bromobenzonitrile .
Application Notes:
This reaction is of great importance in pharmaceutical and materials science for the synthesis of arylamines.[2] The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally employed. The acetyl and nitrile groups are typically stable under these conditions, and the existing amino group may or may not interfere depending on its relative nucleophilicity compared to the coupling partner.
Experimental Protocol: Synthesis of 4,5-Disubstituted-2-aminobenzonitriles
Materials:
-
5-Acetyl-2-amino-4-bromobenzonitrile
-
Amine (e.g., morpholine, aniline) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Magnetic stir bar
-
Sealed reaction vial
Procedure:
-
In a glovebox, to a sealed reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Add 5-Acetyl-2-amino-4-bromobenzonitrile (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired product.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 20 | 75-85 |
| 3 | Diethylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 70-80 |
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Palladium-Catalyzed Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway for Quinazoline Synthesis
References
The Role of 5-Acetyl-2-aminobenzonitrile in the Development of Targeted Cancer Therapies
For Immediate Release
[City, State] – [Date] – 5-Acetyl-2-aminobenzonitrile, a versatile chemical intermediate, is proving to be a critical starting material in the synthesis of a new generation of targeted cancer therapies, particularly potent kinase inhibitors. This compound's unique structural features make it an ideal building block for creating complex molecules that can selectively target signaling pathways implicated in cancer cell growth and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Researchers and drug development professionals are increasingly turning to this compound for the synthesis of novel drug candidates. Its reactive amino, cyano, and acetyl groups provide multiple points for chemical modification, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
Application in the Synthesis of Fedratinib, a Potent JAK2 Inhibitor
A prominent example of the application of a 2-aminobenzonitrile derivative is in the synthesis of Fedratinib (Inrebic®), a selective JAK2 inhibitor approved for the treatment of myelofibrosis, a rare type of bone marrow cancer.[1][2] While the precise, publicly disclosed industrial synthesis of Fedratinib may vary, a plausible and chemically sound synthetic route can be conceptualized starting from a 2-aminobenzonitrile core structure. The synthesis involves the formation of a key pyrimidine ring, a common scaffold in kinase inhibitors.
The JAK-STAT signaling pathway is a crucial regulator of blood cell formation and immune responses.[3][4] In myelofibrosis, dysregulation of this pathway, often due to mutations in the JAK2 gene, leads to the overproduction of abnormal blood cells and fibrosis in the bone marrow.[5] Fedratinib works by competitively inhibiting the ATP-binding site of the JAK2 kinase, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.[6][7]
Experimental Protocols
Proposed Synthesis of a Pyrimidine Intermediate for Kinase Inhibitors
A key step in the synthesis of Fedratinib and other pyrimidine-based kinase inhibitors involves the reaction of a 2-aminobenzonitrile derivative with a suitable reagent to form the core heterocyclic structure. A general protocol for the formation of a substituted aminopyrimidine intermediate from this compound is outlined below.
Step 1: Formation of an Enaminone Intermediate
This compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon, reacting with the active methylene group of the acetyl substituent and the amino group to form a vinylogous amide, also known as an enaminone.[8][9]
-
Reagents: this compound, N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Solvent: Dioxane or another suitable high-boiling point aprotic solvent.
-
Procedure: A mixture of this compound and an excess of DMF-DMA in dioxane is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude enaminone intermediate.
Step 2: Cyclization to form the Pyrimidine Ring
The enaminone intermediate is then cyclized with a suitable guanidine derivative to form the 2,4-diaminopyrimidine core.
-
Reagents: Enaminone intermediate from Step 1, Guanidine hydrochloride, a non-nucleophilic base (e.g., sodium ethoxide).
-
Solvent: Ethanol.
-
Procedure: The crude enaminone is dissolved in ethanol, and guanidine hydrochloride along with a base is added. The mixture is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after removal of the solvent. The resulting pyrimidine derivative can then be further functionalized to yield the final kinase inhibitor.
Quantitative Data
The following table summarizes the inhibitory activity of Fedratinib against various kinases, highlighting its selectivity for JAK2.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 3 | 1x |
| JAK2 (V617F) | 3 | 1x |
| FLT3 | 15 | 5x |
| TYK2 | >1000 | >333x |
| JAK1 | >1000 | >333x |
| JAK3 | >1000 | >333x |
Data compiled from multiple sources.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
Caption: Proposed workflow for the synthesis of a kinase inhibitor from this compound.
Conclusion
This compound is a key precursor in the synthesis of medicinally important compounds, particularly kinase inhibitors. Its utility is exemplified by its potential role in the synthesis of Fedratinib, a targeted therapy for myelofibrosis. The continued exploration of derivatives of this compound holds significant promise for the discovery and development of new and improved treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JAK2 Inhibition by Fedratinib Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-2-aminobenzonitrile
Welcome to the technical support center for the synthesis of 5-Acetyl-2-aminobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using palladium-catalyzed cross-coupling methods as a modern and efficient alternative to problematic classical routes like Friedel-Crafts acylation.
Issue 1: Low or No Yield in the Synthesis of this compound
Question: I am attempting to synthesize this compound via a cross-coupling reaction (e.g., Stille or Suzuki) starting from a halogenated 2-aminobenzonitrile, but I am observing very low to no product formation. What are the potential causes and how can I improve my yield?
Answer:
Low or no yield in palladium-catalyzed cross-coupling reactions for this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.
-
Troubleshooting:
-
Use a fresh, high-quality palladium catalyst. Ensure your Pd(0) or Pd(II) precatalyst and ligands are from a reliable source and have been stored correctly under an inert atmosphere.
-
Optimize the ligand. The choice of phosphine ligand is crucial. For electron-rich anilines, bulky, electron-rich phosphine ligands often give the best results. Consider ligands like Xantphos for Buchwald-Hartwig aminations, which can be analogous to challenges in other cross-couplings with anilines.
-
Ensure an inert atmosphere. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Issues with the Organometallic Reagent (Stille or Suzuki): The stability and reactivity of your organotin or organoboron reagent are critical.
-
Troubleshooting:
-
For Stille Coupling: Use freshly prepared or recently purchased tributyl(1-ethoxyvinyl)tin. Organotin reagents can be toxic and may decompose over time.
-
For Suzuki Coupling: Boronic acids can be prone to decomposition, while boronic esters are generally more stable. Use high-purity trans-2-ethoxyvinylboronic acid pinacol ester.
-
Stoichiometry: Ensure you are using the correct stoichiometry, typically a slight excess (1.1-1.5 equivalents) of the organometallic reagent.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base (for Suzuki coupling) play a significant role.
-
Troubleshooting:
-
Temperature: The reaction may require heating. Optimize the temperature; typically, reactions are run between 80-110 °C.
-
Solvent: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or DMF.
-
Base (for Suzuki Coupling): The choice and quality of the base are critical. Use an anhydrous base like K₃PO₄ or Cs₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.
-
-
-
Starting Material Purity: Impurities in the 2-amino-5-halobenzonitrile can poison the catalyst or lead to side reactions.
-
Troubleshooting:
-
Ensure the purity of your starting material using techniques like NMR or LC-MS before starting the reaction. Purify if necessary.
-
-
A general workflow for troubleshooting low yields is depicted below:
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I minimize their formation?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions of your chosen method is key to mitigating them.
Common Impurities and Prevention Strategies:
| Impurity | Potential Cause | Prevention and Removal Strategy |
| Homocoupled Product | Dimerization of the organometallic reagent (e.g., R-R from R-SnBu₃). | - Use the correct stoichiometry of reagents. - Optimize the reaction temperature and time. - Purification via column chromatography can often separate the homocoupled product. |
| Protodehalogenation of Starting Material | The halogen on the starting material is replaced by a hydrogen atom. | - Ensure strictly anhydrous and anaerobic conditions. - Use a well-degassed solvent. - This side reaction is more common with certain catalyst/ligand combinations. |
| Hydrolysis of the Nitrile Group | The cyano group is hydrolyzed to an amide or carboxylic acid. | - Avoid harsh acidic or basic conditions during workup and purification. - If the reaction requires a strong base, carefully control the reaction time and temperature. |
| Residual Tin or Boron Compounds | Incomplete removal of organotin or organoboron byproducts. | - For Stille Coupling: Tin byproducts can be challenging to remove. A common method is to wash the organic layer with an aqueous solution of KF or to perform a column chromatography on silica gel with a solvent system containing a small amount of triethylamine. - For Suzuki Coupling: Boron byproducts are generally water-soluble and can be removed with an aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of 2-aminobenzonitrile not a recommended method for synthesizing this compound?
A1: Direct Friedel-Crafts acylation of anilines, including 2-aminobenzonitrile, is generally unsuccessful. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution, leading to very low or no yield of the desired product.
Q2: What is a reliable synthetic strategy to overcome the challenges of acylating 2-aminobenzonitrile?
A2: A highly effective and modern approach is to use a palladium-catalyzed cross-coupling reaction. A common strategy involves:
-
Starting with a halogenated precursor: 2-Amino-5-bromobenzonitrile is a commercially available and suitable starting material.
-
Introducing a masked acetyl group: A Stille coupling with tributyl(1-ethoxyvinyl)tin or a Suzuki coupling with trans-2-ethoxyvinylboronic acid pinacol ester can be used to introduce a 1-ethoxyvinyl group.
-
Hydrolysis: The resulting enol ether is then easily hydrolyzed under mild acidic conditions to reveal the acetyl group.
Caption: An effective synthetic route using cross-coupling.
Q3: What are the typical reaction conditions for a Stille coupling to introduce the acetyl group precursor?
A3: A general protocol for the Stille coupling of 2-amino-5-bromobenzonitrile with tributyl(1-ethoxyvinyl)tin would involve the following:
| Parameter | Recommended Condition |
| Starting Material | 2-Amino-5-bromobenzonitrile (1.0 equiv) |
| Reagent | Tributyl(1-ethoxyvinyl)tin (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Solvent | Anhydrous, degassed Toluene or DMF |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 12-24 hours (monitor by TLC or LC-MS) |
Q4: What are the typical reaction conditions for a Suzuki coupling to introduce the acetyl group precursor?
A4: A general protocol for the Suzuki coupling of 2-amino-5-bromobenzonitrile with trans-2-ethoxyvinylboronic acid pinacol ester would involve:
| Parameter | Recommended Condition |
| Starting Material | 2-Amino-5-bromobenzonitrile (1.0 equiv) |
| Reagent | trans-2-Ethoxyvinylboronic acid pinacol ester (1.5 equiv) |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | Anhydrous, degassed Dioxane/Water (e.g., 4:1) or DMF |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 12-24 hours (monitor by TLC or LC-MS) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stille Coupling
This protocol describes the synthesis of the target molecule starting from 2-amino-5-bromobenzonitrile using a Stille cross-coupling reaction.
Materials:
-
2-Amino-5-bromobenzonitrile
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-5-bromobenzonitrile (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous, degassed toluene.
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Add 1 M HCl solution and stir vigorously for 1 hour to effect hydrolysis of the enol ether.
-
Extraction: Neutralize the mixture with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Experimental workflow for the Stille coupling synthesis.
Technical Support Center: Purification of 5-Acetyl-2-aminobenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of 5-Acetyl-2-aminobenzonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound often used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] It typically appears as a white to light yellow crystalline solid.[1]
Q2: What are the key physical properties of this compound?
The key physical and chemical properties are summarized in the table below. This data is crucial for handling, storage, and purification procedures.
Q3: Why is recrystallization a suitable method for purifying this compound?
Recrystallization is an effective technique for purifying solid compounds.[3] It is ideal for this compound because its solubility varies significantly with temperature in certain organic solvents, allowing for the separation of the pure compound from soluble impurities upon cooling.
Q4: What is the ideal solvent for recrystallization?
The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at cool temperatures. This differential solubility is key to achieving a high recovery of pure crystals. Based on solubility data, alcohols like ethanol or methanol are often good starting points for aromatic compounds.[1][4]
Q5: How should I store the purified this compound?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from heat sources and oxidizing agents to prevent degradation.[5] Some suppliers recommend storage at 2°C - 8°C.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline solid | [1][5] |
| Molecular Formula | C₉H₈N₂O | [1][2][5][6] |
| Molecular Weight | 160.17 g/mol | [2][5][7] |
| Melting Point | 140 - 161 °C (Range from different sources) | [1][5] |
| Water Solubility | Low solubility | [5] |
| Organic Solvents | Soluble in ethanol, ethyl acetate, chloroform, DMSO; Slightly soluble in heated methanol | [1][5] |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Solubility at Boiling Point | Solubility at Room Temp. | Notes |
| Ethanol | High | Low | Good choice for aromatic compounds; readily available.[1][4] |
| Methanol | Moderate (Heated) | Low | Can be effective, but may require more solvent.[1] |
| Isopropanol | High | Low | Similar properties to ethanol, can be a good alternative. |
| Water | Low | Very Low | Generally unsuitable as a primary solvent due to low solubility, but could potentially be used as an anti-solvent.[5] |
Experimental Protocols
Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the standard procedure for purifying crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and filter paper (for vacuum filtration)
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, the solvent is unsuitable. Heat the mixture; the ideal solvent will dissolve the compound completely when hot.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of near-boiling ethanol required to just dissolve the solid completely.[9][8] Add the hot solvent in small portions while swirling the flask on a hot plate.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration.[9] Use a pre-heated glass funnel and a fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[9]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[8] Using ice-cold solvent minimizes the loss of the purified product.[8]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.[9]
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
| Possible Cause | Solution |
| Too much solvent was used. | This is the most common reason.[11] Gently boil off some of the solvent to concentrate the solution, then allow it to cool again.[12] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[8][11] Alternatively, add a tiny "seed" crystal of the pure compound, if available.[8] |
| Cooling period is too short. | Allow the solution to stand undisturbed for a longer period, first at room temperature and then in an ice bath. |
Issue 2: Very Low Yield of Purified Product
| Possible Cause | Solution |
| Excess solvent was used during dissolution. | A significant amount of the product remains in the mother liquor.[12] You can try to recover some of this by evaporating a portion of the solvent from the filtrate and performing a second crystallization.[9] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing out of solution too early.[9] |
| Excessive washing with solvent. | Always use a minimum amount of ice-cold solvent to wash the crystals.[8] Warm solvent will redissolve your product. |
| Cooling occurred too rapidly. | Rapid cooling can trap impurities and lead to the formation of very small, impure crystals that are difficult to filter effectively.[9] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[9] |
Issue 3: The Product "Oils Out" Instead of Crystallizing
| Possible Cause | Solution |
| The solution cooled too quickly. | Rapid cooling can cause the compound's saturation point to be exceeded before it has time to form an ordered crystal lattice. |
| High concentration of impurities. | Impurities can interfere with crystal lattice formation. |
| Solution | Reheat the flask to dissolve the oil completely. Add a small amount of additional hot solvent (1-5% more) and allow the solution to cool much more slowly.[11] Insulating the flask can help slow the cooling rate. If the problem persists, the sample may require purification by another method, like column chromatography, before recrystallization.[11] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 33720-71-7 | FA17059 [biosynth.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. This compound: Properties, Uses, Safety & Supplier China | High-Quality Chemical Manufacturer [nj-finechem.com]
- 6. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 5-Acetyl-2-aminobenzonitrile. Our goal is to help you identify and mitigate the formation of common side products, thereby improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Reactions with this compound are primarily susceptible to three main types of side reactions:
-
Hydrolysis of the nitrile group: The cyano group (-CN) can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under aqueous acidic or basic conditions.
-
Reactions involving the amino group: The primary amine (-NH₂) is nucleophilic and can undergo unwanted acylation, alkylation, or participate in cyclization reactions.
-
Polymerization: Under certain conditions, such as exposure to heat, light, or impurities like peroxides and strong acids or bases, aminobenzonitrile derivatives can undergo polymerization, leading to increased viscosity or solidification of the reaction mixture.[1]
Q2: My reaction mixture is turning into a thick, insoluble material. What is happening?
A2: This is a strong indication of polymerization. Acrylonitrile derivatives can be prone to polymerization, which is often initiated by heat, light, or chemical impurities.[1] To prevent this, ensure that your reagents and solvents are pure and free of peroxides. It is also advisable to conduct the reaction at the lowest effective temperature and protect it from light.
Q3: I am trying to perform a reaction at the acetyl group, but I am seeing low yields and a new, more polar spot on my TLC. What could this be?
A3: A more polar byproduct often suggests hydrolysis of the nitrile group to the corresponding amide (5-acetyl-2-aminobenzamide) or carboxylic acid (5-acetyl-2-aminobenzoic acid). This is particularly common if your reaction conditions involve water, acid, or base. To confirm, you can try to isolate and characterize the byproduct. To avoid this, ensure strictly anhydrous conditions and use non-aqueous workups if possible.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered in reactions with this compound.
Issue 1: Formation of Hydrolysis Products
Symptom:
-
Appearance of a new, more polar spot on TLC than the starting material or desired product.
-
Lower than expected yield of the desired product.
-
Isolation of 5-acetyl-2-aminobenzamide or 5-acetyl-2-aminobenzoic acid as a byproduct.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of water in reagents or solvents. | Use freshly distilled or anhydrous solvents. Ensure all glassware is thoroughly dried before use. |
| Aqueous workup under acidic or basic conditions. | If the desired product is stable, neutralize the workup solution to pH 7 before extraction. If the product is sensitive, consider a non-aqueous workup (e.g., quenching with an organic scavenger and filtering). |
| Reaction conditions promote hydrolysis (e.g., high temperature in the presence of acid or base). | Attempt the reaction at a lower temperature. If acid or base is required, use the minimum effective concentration and reaction time. |
Experimental Protocol: Minimizing Nitrile Hydrolysis
This protocol describes a general method for a reaction under anhydrous conditions to minimize hydrolysis of the nitrile group.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Reagents for the desired transformation (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Dried glassware
Procedure:
-
Assemble the reaction apparatus and dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Add this compound and any solid reagents to the reaction flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via a syringe or cannula.
-
Cool the reaction mixture to the desired temperature before adding any liquid reagents.
-
Add liquid reagents dropwise via a syringe.
-
Monitor the reaction by TLC.
-
Upon completion, perform a non-aqueous workup if possible. If an aqueous workup is necessary, use deionized water and quickly neutralize the solution before extraction.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Unwanted N-Acylation
Symptom:
-
Formation of a byproduct with a molecular weight corresponding to the addition of an acyl group to the starting material.
-
Reduced nucleophilicity of the desired product if the amino group was the intended reactive site.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Use of an acylating agent as a reagent or solvent (e.g., acetic anhydride). | If the amino group is not the intended reaction site, protect it before proceeding with the reaction. Common protecting groups for anilines include Boc, Cbz, or acetyl. |
| In situ formation of an acylating species. | Analyze the reaction mechanism to identify potential sources of acylating agents and modify the reaction conditions to avoid their formation. |
Experimental Protocol: N-Protection of this compound
This protocol provides a method for the N-acetylation of the amino group, which can serve as a protecting group strategy.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another non-nucleophilic base)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flask equipped with a magnetic stirrer.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-acetylated product.
Issue 3: Dimerization and Polymerization
Symptom:
-
Significant increase in the viscosity of the reaction mixture.
-
Formation of an insoluble solid.
-
Broad, unresolved peaks in the NMR spectrum of the crude product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High reaction temperature. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Presence of radical initiators (e.g., peroxides in solvents). | Use freshly purified solvents. Test for and remove peroxides from solvents like THF and diethyl ether before use. |
| Exposure to light. | Protect the reaction from light by wrapping the flask in aluminum foil. |
| Incompatible reagents (strong acids or bases). | If possible, use milder reagents or buffer the reaction mixture. |
Visualizing Reaction Pathways
To better understand the potential for side product formation, the following diagrams illustrate the key reaction pathways.
Caption: Potential side reaction pathways for this compound.
This guide is intended to provide a starting point for troubleshooting common issues in reactions involving this compound. Successful organic synthesis often requires careful optimization of reaction conditions, and we recommend consulting the primary literature for specific reaction protocols and further guidance.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Acetyl-2-aminobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Acetyl-2-aminobenzonitrile. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 2-aminobenzonitrile using an acetylating agent such as acetyl chloride or acetic anhydride. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to promote the reaction.
Q2: Why is the Friedel-Crafts acylation of 2-aminobenzonitrile challenging?
A2: The primary challenge lies in the nature of the starting material, 2-aminobenzonitrile. The amino group (-NH₂) is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the aromatic ring, making the desired electrophilic substitution difficult.[1][2]
Q3: How can the deactivation of the aromatic ring by the amino group be overcome?
A3: A common strategy is to protect the amino group before the Friedel-Crafts acylation. This is typically done by converting the amine into an amide (e.g., by reacting it with an acyl chloride). The amide is less basic and directs the acylation to the ortho- and para-positions. The protecting group can then be removed in a subsequent step. However, for the synthesis of this compound, a direct acylation might be attempted under carefully controlled conditions.
Q4: What are the key parameters to optimize for this reaction?
A4: The key parameters for optimizing the synthesis of this compound include the choice and amount of Lewis acid catalyst, the selection of the acylating agent and solvent, the reaction temperature, and the reaction time. Each of these can have a significant impact on the yield and purity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?
-
Answer: Low to no yield is a common issue and can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that all solvents and reagents are anhydrous. Using a freshly opened or properly stored container of the catalyst is crucial.
-
Deactivation of the Starting Material: As mentioned in the FAQs, the amino group of 2-aminobenzonitrile can form a complex with the Lewis acid, deactivating the ring. You may need to consider protecting the amino group prior to acylation.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can also form a complex with the catalyst. A general starting point is to use at least 1.1 equivalents of the catalyst.
-
Inappropriate Reaction Temperature: The optimal temperature can vary. If the reaction is too cold, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to side reactions and decomposition. It is advisable to start at a low temperature (e.g., 0 °C) and gradually warm the reaction mixture.
-
Problem 2: Formation of Multiple Products/Byproducts
-
Question: My reaction mixture shows multiple spots on a TLC plate, indicating the presence of several byproducts. What are these and how can I improve the selectivity?
-
Answer: The formation of multiple products can be due to a few reasons:
-
Positional Isomers: Friedel-Crafts acylation on a substituted benzene ring can lead to different positional isomers. The amino group is an ortho-, para-director. However, the cyano group is a meta-director. The final substitution pattern will depend on the interplay of these directing effects and steric hindrance. To favor the desired 5-acetyl product (para to the amino group), careful control of reaction conditions is necessary.
-
N-Acylation: The acetylating agent can react with the amino group to form N-acetyl-2-aminobenzonitrile instead of the desired C-acylation on the ring. This is a common side reaction with anilines. Using a larger excess of the Lewis acid catalyst can sometimes favor C-acylation.
-
Polyacylation: Although less common in acylation than in alkylation, it is possible to introduce more than one acetyl group, especially if the reaction conditions are too harsh.[3]
-
Problem 3: Difficult Product Purification
-
Question: I am having trouble purifying the crude product. What are the recommended methods?
-
Answer: Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an excellent purification technique. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Experimental Protocols
The following is a general protocol for the Friedel-Crafts acylation of 2-aminobenzonitrile. This should be considered a starting point for optimization.
Materials and Equipment:
-
2-aminobenzonitrile
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 2.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
Substrate Addition: Dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables provide illustrative data on how reaction conditions can be optimized. Note: This data is representative and intended for guidance. Actual results will vary.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Entry | Catalyst | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.1 | 0 to RT | 4 | 45 |
| 2 | AlCl₃ | 2.2 | 0 to RT | 4 | 65 |
| 3 | FeCl₃ | 1.5 | RT | 6 | 30 |
| 4 | ZnCl₂ | 2.0 | 50 | 8 | 25 |
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | AlCl₃ (2.2 eq) | 0 to RT | 4 | 65 |
| 2 | 1,2-Dichloroethane | AlCl₃ (2.2 eq) | RT to 60 | 4 | 58 |
| 3 | Carbon disulfide | AlCl₃ (2.2 eq) | 0 to RT | 6 | 50 |
| 4 | Nitrobenzene | AlCl₃ (2.2 eq) | RT | 5 | 40 |
Visualizations
References
preventing degradation of 5-Acetyl-2-aminobenzonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Acetyl-2-aminobenzonitrile to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation of your this compound sample.
Issue 1: Visible Changes in the Sample
-
Observation: The initially white to off-white solid has developed a yellow or brownish tint.
-
Potential Cause: This is often an indication of oxidation or photodegradation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to light can also initiate degradation pathways.
-
Recommended Actions:
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the extent of degradation.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, in a cool, dark, and dry place. Consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Purification: If the degradation is minor, consider recrystallization to purify the compound. The choice of solvent will depend on the impurities formed.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Observation: You are observing lower than expected yields, unexpected side products, or a lack of reactivity in your experiments.
-
Potential Cause: The degradation of this compound can lead to a lower concentration of the active starting material and the presence of impurities that may interfere with your reaction. Hydrolysis of the nitrile group to a carboxylic acid or amide, or oxidation of the amine, are possible degradation pathways.
-
Recommended Actions:
-
Confirm Starting Material Purity: Before starting your experiment, verify the purity of your this compound using a suitable analytical method like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Investigate Reaction Conditions: Be mindful of your reaction conditions. Prolonged exposure to strong acids or bases can cause hydrolysis of the nitrile group. The presence of strong oxidizing agents will degrade the aniline moiety.
-
Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.
-
Issue 3: Poor Chromatographic Performance
-
Observation: During HPLC or TLC analysis, you observe peak tailing, broad peaks, or the appearance of new, unidentified peaks.
-
Potential Cause: The presence of degradation products can interfere with the chromatography. The degradation products may have different polarities and interactions with the stationary phase.
-
Recommended Actions:
-
Develop a Stability-Indicating Method: If you frequently encounter this issue, it is advisable to develop and validate a stability-indicating HPLC method that can effectively separate the parent compound from its potential degradation products.
-
Characterize Impurities: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR to identify the structure of the degradation products. This will provide a better understanding of the degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a tightly sealed container, away from heat, light, and incompatible substances such as strong acids, strong bases, and oxidizing agents.[2][3] For long-term storage, refrigeration (2-8°C) is advisable.[4]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are associated with its functional groups: the aromatic amine and the nitrile group.
-
Oxidation: The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[5][6][7]
-
Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide as an intermediate, especially in the presence of strong acids or bases and water.[8][9][10][11]
-
Photodegradation: Aromatic amines can be sensitive to light, leading to degradation.
Q3: How can I check the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and detecting any degradation products.
-
Thin-Layer Chromatography (TLC): A simpler and faster method for a qualitative assessment of purity and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the parent compound and any impurities.
-
Melting Point: A sharp melting point close to the literature value (around 140-144°C) is an indicator of high purity.[1]
Q4: My this compound has turned slightly yellow. Can I still use it?
A4: A slight change in color indicates some level of degradation, likely oxidation. While it may still be usable for some applications, it is crucial to first assess its purity using a reliable analytical method like HPLC. For sensitive applications or quantitative studies, it is highly recommended to use a pure, undegraded sample or to purify the discolored material before use.
Q5: What are "forced degradation studies" and are they relevant for this compound?
A5: Forced degradation studies involve intentionally subjecting a compound to harsh conditions (e.g., high heat, humidity, strong acid/base, oxidizing agents, and intense light) to accelerate its degradation.[5][8][9] These studies are crucial in pharmaceutical development to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[5][6] For this compound, such studies would help in predicting its long-term stability and identifying potential impurities that could form during storage or use.
Quantitative Data on Degradation
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Illustrative % Degradation |
| Acid Hydrolysis | 1 M HCl at 60°C for 24h | 5-Acetyl-2-aminobenzoic acid, 5-Acetyl-2-aminobenzamide | 10-20% |
| Base Hydrolysis | 1 M NaOH at 60°C for 24h | 5-Acetyl-2-aminobenzoic acid, 5-Acetyl-2-aminobenzamide | 15-25% |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidized aniline derivatives (e.g., nitroso, nitro compounds) | 20-30% |
| Thermal Degradation | 105°C for 48h | Various decomposition products | 5-15% |
| Photodegradation | Exposure to UV light (254 nm) for 24h | Photodegradation products of aromatic amines | 10-20% |
Note: This data is for illustrative purposes only and actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
1. Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. Start with a mixture of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile. A typical gradient could be from 90:10 (water:acetonitrile) to 10:90 over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV-Vis spectrophotometer).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary. For forced degradation samples, neutralize the solution if acidic or basic conditions were used before injection.
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.
2. NMR Spectroscopy for Structural Elucidation of Degradation Products
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the degraded sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments:
-
¹H NMR: To identify the proton environment of the parent compound and any new signals from degradation products. For example, the disappearance of the nitrile signal in ¹³C NMR and the appearance of a carboxylic acid proton signal in ¹H NMR would indicate hydrolysis.
-
¹³C NMR: To observe changes in the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively determine the structure of the degradation products.
-
-
Analysis: Compare the spectra of the degraded sample with that of a pure reference standard of this compound. The new sets of signals will correspond to the degradation products, and their structures can be pieced together from the spectral data.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ajrconline.org [ajrconline.org]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. moravek.com [moravek.com]
- 11. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinazolines from 5-Acetyl-2-aminobenzonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of quinazolines from 5-Acetyl-2-aminobenzonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of quinazolines from this compound, offering potential causes and solutions in a question-and-answer format.
1. Low or No Product Yield
Question: I am observing a very low yield or no formation of the desired quinazoline product. What are the potential reasons and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters.
-
Temperature: Many quinazoline syntheses require elevated temperatures to proceed efficiently.[1] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80 °C, 110 °C, or reflux) might be necessary. Conversely, excessively high temperatures can lead to degradation of starting materials or products.
-
Reaction Time: The time required for the reaction to reach completion can vary significantly. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Common solvents for quinazoline synthesis include ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] A solvent screen with small-scale reactions can help identify the optimal medium for your specific transformation.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in this compound or the coupling partner (e.g., aldehyde, orthoester) can interfere with the reaction. Ensure the purity of your starting materials, and purify them if necessary.
-
Stoichiometry: The molar ratio of reactants can be critical. An excess of one reactant may be required to drive the reaction to completion. Experiment with varying the stoichiometry of your reagents.
-
-
Influence of the Acetyl Group: The electron-withdrawing nature of the acetyl group at the 5-position deactivates the aniline nitrogen, potentially making the initial cyclization step more difficult compared to substrates with electron-donating groups. More forcing reaction conditions (higher temperature, longer reaction time, or a stronger acid/base catalyst) may be required to overcome this.
2. Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are the likely side products and how can I minimize their formation?
Answer: The presence of the acetyl group and the reaction conditions can lead to the formation of specific side products.
-
Hydrolysis of the Nitrile Group: In the presence of strong acid or base and water, the nitrile group of this compound can be hydrolyzed to a primary amide (5-acetyl-2-aminobenzamide) or a carboxylic acid (5-acetyl-2-aminobenzoic acid). These can then participate in the reaction to form quinazolinone byproducts. To minimize this, ensure anhydrous reaction conditions.
-
Reactions Involving the Acetyl Group:
-
Aldol Condensation: Under basic conditions, the acetyl group's α-protons are acidic and can participate in aldol-type condensation reactions, leading to polymeric or dimeric impurities. Careful control of the base concentration and temperature can mitigate this.
-
Acetal Formation: If the reaction is carried out in an alcohol solvent under acidic conditions, the acetyl group can form an acetal. While this is a protecting group strategy, it can be an undesired side reaction if not intended.
-
-
Incomplete Cyclization or Aromatization: The reaction may stall at an intermediate stage, such as a dihydroquinazoline. The final aromatization step often requires an oxidant (like air, oxygen, or a chemical oxidant) or specific reaction conditions to proceed to completion.
3. Purification Challenges
Question: I am having difficulty purifying my final quinazoline product. What are some effective purification strategies?
Answer: The purification of acetyl-substituted quinazolines can sometimes be challenging due to their polarity.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find conditions that yield high-purity crystals.
-
Acid-Base Extraction: Quinazolines are basic due to the nitrogen atoms in the ring. You can dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1 M HCl). The quinazoline will move to the aqueous layer as its salt. After separating the layers, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified quinazoline, which can then be extracted back into an organic solvent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of quinazolines from substituted 2-aminobenzonitriles, which can serve as a starting point for optimizing the synthesis from this compound.
| Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aldehydes | Cu-catalyst, NH₄Cl, TEMPO | - | 80 | 24 | Good |
| Orthoesters | Acetic Acid | Ethanol | 78 - 110 | 12 - 72 | Generally High[1] |
| Nitriles | TMSOTf | Microwave | 100 | 0.17 | 72 - 78 |
| Arylboronic acids | Pd-catalyst | - | - | - | Good |
| Grignard Reagents | NaOH | Water | 80 | 1 - 2 | 76 - 91 |
Experimental Protocols
Key Experiment: Synthesis of 6-Acetyl-2-arylquinazoline from this compound and an Aryl Aldehyde
This protocol is a generalized procedure based on common methods for quinazoline synthesis from 2-aminobenzonitriles and aldehydes.[2][3] Optimization of specific parameters may be required.
Materials:
-
This compound
-
Aryl aldehyde (e.g., benzaldehyde)
-
Copper(I) iodide (CuI)
-
Ammonium chloride (NH₄Cl)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl aldehyde (1.2 mmol), CuI (0.1 mmol), NH₄Cl (1.5 mmol), and TEMPO (0.2 mmol).
-
Add DMSO (5 mL) to the vial.
-
Seal the vial and stir the mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 6-acetyl-2-arylquinazoline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The acetyl protons are expected to appear as a singlet around δ 2.5-2.7 ppm in the ¹H NMR spectrum.
Visualizations
References
- 1. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
Technical Support Center: Purification of 5-Acetyl-2-aminobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Acetyl-2-aminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, the synthesis of this compound, likely via a Friedel-Crafts acylation of 2-aminobenzonitrile, can lead to several potential byproducts. These may include:
-
Unreacted Starting Materials: Residual 2-aminobenzonitrile and acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Polysubstituted Products: Di-acetylated aminobenzonitrile species can form, although the deactivating effect of the first acetyl group generally makes this a minor impurity.
-
Isomeric Products: Depending on the reaction conditions, minor amounts of other positional isomers of the acetyl group on the aromatic ring might be formed.
-
Hydrolyzed Byproducts: If water is present during the reaction or workup, hydrolysis of the nitrile group to an amide or carboxylic acid can occur.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a crystalline solid. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[1][2]
-
Flash Column Chromatography: This method is ideal for separating mixtures with multiple components or when impurities have similar solubility to the desired product. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[3][4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of impurities from the desired product. The disappearance of impurity spots in the purified samples indicates successful purification.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution: Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] For a polar compound like this compound, polar solvents or solvent mixtures are often effective. Refer to the solvent selection table below.
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.[5][6]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[5]
-
Problem 3: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the solution was not cooled sufficiently.[1][7]
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.
-
Avoid washing the collected crystals with an excessive amount of cold solvent.
-
Flash Column Chromatography
Problem 1: Poor separation of the compound from impurities.
-
Possible Cause: The chosen eluent system does not provide adequate resolution.
-
Solution: Optimize the mobile phase. For polar compounds like this compound, a gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective. A common starting point for polar aromatic compounds is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.[8]
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the highly polar compound through the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetonitrile to the eluent can be effective.[8]
Problem 3: Tailing of the compound spot on the TLC plate and column.
-
Possible Cause: The amino group of this compound can interact with the acidic silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.
Data Presentation
Table 1: General Solvent Selection for Recrystallization of Polar Aromatic Compounds
| Solvent/Solvent System | Polarity | Suitability for this compound (Predicted) |
| Ethanol | Polar | Good - likely to dissolve when hot and crystallize upon cooling. |
| Isopropanol | Polar | Good alternative to ethanol. |
| Acetonitrile | Polar | May be a suitable solvent. |
| Ethyl Acetate/Hexane | Medium | Good for adjusting polarity to achieve optimal solubility. |
| Dichloromethane/Hexane | Medium | Can be effective for less polar impurities. |
| Water | Very Polar | Likely too polar; the compound may have low solubility even when hot. |
Table 2: Typical Parameters for Flash Column Chromatography of Polar Aromatic Compounds
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Sample Loading | Dry loading is often preferred for polar compounds to improve resolution. |
| Flow Rate | Dependent on column size, typically 10-20 mL/min for a medium-sized column. |
| Fraction Size | Dependent on the separation, typically 10-20 mL per fraction. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. orgsyn.org [orgsyn.org]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
stability issues of 5-Acetyl-2-aminobenzonitrile in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Acetyl-2-aminobenzonitrile in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally considered stable under normal storage conditions.[1] It is a white to off-white or light yellow crystalline solid.[1][2] For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from heat, open flames, and oxidizing agents.[1] To prevent degradation from moisture and air exposure, it is crucial to keep the container tightly sealed.[1]
Q2: In which solvents is this compound soluble?
This compound has low solubility in water.[1] It is soluble in several organic solvents, including:
-
Dimethyl sulfoxide (DMSO)[1]
-
Ethyl acetate[2]
-
Chloroform (slight solubility)[2]
-
Methanol (slight solubility, enhanced by heating)[2]
Q3: What potential degradation pathways should I be aware of for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing acetyl, amino, and nitrile functional groups on an aromatic ring, potential degradation pathways include:
-
Hydrolysis: The acetyl group may be susceptible to hydrolysis, particularly under basic conditions, which would yield a carboxylic acid byproduct. This is a known reaction for similar acetyl-substituted aromatic compounds.[3]
-
Oxidation: The amino group can be prone to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
Q4: Are there any known incompatibilities with common lab reagents?
Avoid strong oxidizing agents, as they can react with the amino group. Strong acids or bases may also promote hydrolysis of the acetyl or nitrile groups.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Color change of the solid compound (e.g., from white to yellow/brown). | Oxidation of the amino group due to improper storage (exposure to air or light). | 1. Ensure the container is tightly sealed and flushed with an inert gas (e.g., nitrogen or argon) before storage. 2. Store the compound in a dark place or use an amber-colored vial. 3. Check the purity of the material using techniques like HPLC or NMR. |
| Incomplete dissolution or precipitation from a previously clear solution. | 1. Solvent has evaporated, increasing the concentration beyond the solubility limit. 2. The temperature of the solution has decreased, reducing solubility. 3. Degradation of the compound into less soluble products. | 1. Ensure the container is properly sealed to prevent solvent evaporation. 2. If the solution was prepared at an elevated temperature, gently warm it to see if the precipitate redissolves. 3. Analyze the precipitate and the supernatant by HPLC or LC-MS to check for degradation products. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time. | Chemical degradation of this compound in the chosen solvent. | 1. Review the solvent used; consider if it is of appropriate purity and degassed. 2. Assess the pH of the solution, as basic or acidic conditions can catalyze degradation. Consider using a buffered solution if compatible with your experimental needs. 3. Prepare fresh solutions for each experiment to minimize degradation over time. |
| Variability in experimental results using different batches of the compound or solution. | 1. Inconsistent purity between batches. 2. Degradation of the stock solution. | 1. Always verify the purity of a new batch of the compound before use. 2. Prepare fresh stock solutions and store them under optimal conditions (e.g., refrigerated or frozen, protected from light). 3. Perform a stability study on your stock solution to determine its usable lifetime. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent over a defined period under controlled conditions.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Ethanol)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter (if using aqueous buffers)
-
Incubator or water bath
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
Incubation: Aliquot the stock solution into several sealed vials and store them under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial and analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. Calculate the percentage of the compound remaining. Note the appearance and area of any new peaks, which may correspond to degradation products.
Data Presentation
Table 1: Stability of this compound in Various Solvents at Room Temperature
| Solvent | Initial Purity (%) (T=0) | Purity (%) after 7 days | Purity (%) after 30 days | Observations |
| DMSO | Enter data | Enter data | Enter data | e.g., No significant change |
| Ethanol | Enter data | Enter data | Enter data | e.g., Slight yellowing of solution |
| Acetonitrile | Enter data | Enter data | Enter data | Enter data |
| Water (buffered, pH 7.4) | Enter data | Enter data | Enter data | e.g., Appearance of new peaks |
Table 2: Summary of Potential Degradation Products Identified by LC-MS
| Solvent System | Retention Time (min) of Degradant | Proposed m/z of Degradant | Possible Identity |
| e.g., Acetonitrile/Water | Enter data | Enter data | e.g., Hydrolyzed acetyl group |
| Enter data | Enter data | Enter data | Enter data |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scale-Up Synthesis of 5-Acetyl-2-aminobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Acetyl-2-aminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound on a larger scale?
A1: On a laboratory scale, various methods can be employed. However, for industrial production, the most plausible routes involve either a Friedel-Crafts acylation of 2-aminobenzonitrile or a multi-step synthesis starting from a more readily available substituted aniline. A potential route could be the acetylation of 2-aminobenzonitrile using acetic anhydride or acetyl chloride with a suitable Lewis acid catalyst. Another approach could involve the synthesis of 4-aminoacetophenone followed by cyanation.
Q2: What are the primary challenges encountered during the Friedel-Crafts acylation of 2-aminobenzonitrile?
A2: The primary challenges in the Friedel-Crafts acylation of 2-aminobenzonitrile include:
-
Deactivation of the aromatic ring: The amino group is an electron-donating group, which typically activates the ring for electrophilic substitution. However, it readily reacts with the Lewis acid catalyst, forming a complex that deactivates the ring.
-
Catalyst complexation: The amino group and the acetyl group in the product can form stable complexes with the Lewis acid (e.g., AlCl₃), requiring more than stoichiometric amounts of the catalyst and complicating the work-up procedure.
-
Poor regioselectivity: While the amino group is ortho- and para-directing, acylation at the ortho position can be sterically hindered. However, the formation of isomeric byproducts is a possibility that needs to be carefully monitored and controlled.
-
Difficult work-up: The quenching of large amounts of Lewis acid is highly exothermic and can lead to the formation of emulsions and difficult-to-filter inorganic salts, complicating product isolation.
Q3: What are the critical process parameters to control during the scale-up of the synthesis?
A3: Key process parameters to control include:
-
Temperature: Both the acylation reaction and the quenching step require strict temperature control to minimize side reactions and ensure safety.
-
Rate of addition: The controlled addition of reagents, particularly the acylating agent and during the quenching process, is crucial to manage exotherms.
-
Agitation: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous reaction mixtures involving solid catalysts or intermediates.
-
Moisture control: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Anhydrous conditions are critical for successful scale-up.
Q4: What are the expected impurities in the synthesis of this compound?
A4: Potential impurities could include:
-
Isomeric products: Acylation at different positions on the aromatic ring.
-
Di-acylated products: Although less likely due to the deactivating effect of the first acetyl group, it can occur under harsh conditions.
-
Unreacted starting materials: Incomplete conversion of 2-aminobenzonitrile.
-
Hydrolysis products: If moisture is present, hydrolysis of the acylating agent or the nitrile group can occur.
-
Byproducts from side reactions: Depending on the specific route, other impurities may form.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: Purification at scale will likely involve:
-
Extraction: To separate the product from inorganic salts after quenching.
-
Crystallization: A well-designed crystallization process is the most effective method for purifying the final product and removing minor impurities. Solvent selection and controlled cooling are critical parameters.
-
Filtration and drying: Efficient solid-liquid separation and drying of the final product are essential for obtaining a high-quality material.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive Lewis acid catalyst due to moisture. | Ensure all reagents, solvents, and equipment are strictly anhydrous. Use freshly opened or sublimed Lewis acid. |
| Insufficient catalyst loading. | Increase the molar ratio of the Lewis acid to the substrate. Stoichiometric or excess amounts are often required. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by HPLC or TLC. | |
| Formation of Multiple Products (Poor Regioselectivity) | Inappropriate reaction conditions. | Optimize the reaction temperature and solvent. Lower temperatures may favor a specific isomer. |
| Steric hindrance. | Consider a different synthetic route or protecting the amino group to direct the acylation. | |
| Difficult Work-up (Emulsion Formation) | Incomplete quenching of the Lewis acid. | Quench the reaction mixture by slowly adding it to a well-agitated mixture of ice and acid (e.g., HCl). |
| Formation of gelatinous aluminum hydroxide. | An acidic work-up helps to keep the aluminum salts in solution. | |
| Product Contamination with Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure sufficient catalyst is used. |
| Product is Oily or Difficult to Crystallize | Presence of impurities. | Perform an additional purification step, such as a solvent wash or recrystallization from a different solvent system. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Note: The following protocol is a generalized procedure for a Friedel-Crafts acylation and should be optimized for the specific scale and equipment used.
Synthesis of this compound via Friedel-Crafts Acylation
-
Reaction Setup:
-
Charge a dry, inerted reactor with anhydrous dichloromethane.
-
Add 2-aminobenzonitrile (1.0 eq) and stir until fully dissolved.
-
Cool the solution to 0-5 °C.
-
-
Addition of Lewis Acid:
-
Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 - 3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the resulting slurry at 0-5 °C for 30-60 minutes.
-
-
Acylation:
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by HPLC.
-
-
Work-up:
-
Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring. The temperature should be maintained below 20 °C.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: 5-Acetyl-2-aminobenzonitrile Reaction Monitoring via TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 5-Acetyl-2-aminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for my reaction?
A1: The first step is to determine an appropriate mobile phase (solvent system) that provides good separation between your starting material, this compound, and the expected product. A good starting point is a solvent system that places the starting material at a Retention Factor (Rf) of approximately 0.3-0.4.[1] This allows space on the plate for both less polar products (higher Rf) and more polar byproducts (lower Rf) to appear distinctly.
Q2: How do I choose a mobile phase for this compound?
A2: this compound is a relatively polar molecule due to its amino, acetyl, and nitrile functional groups.[2] Therefore, you will likely need a moderately polar mobile phase. Start with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate (EtOAc) or diethyl ether. A common starting ratio is 7:3 or 8:2 hexane:EtOAc. Adjust the ratio based on the initial result:
-
If the spot stays at the bottom (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 hexane:EtOAc).[3]
-
If the spot runs to the top (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 hexane:EtOAc).[3]
Q3: How can I visualize the spots on the TLC plate? My compound is colorless.
A3: this compound is an aromatic, conjugated system, making it visible under UV light.[4][5]
-
UV Lamp (Non-destructive): This is the most common and easiest first step.[6] On TLC plates containing a fluorescent indicator (F254), UV-active compounds will appear as dark spots against a green fluorescent background when viewed under short-wave UV light (254 nm).[4][7] Always lightly circle the spots with a pencil, as they will disappear when the UV lamp is removed.[6]
-
Iodine Chamber (Semi-destructive): If UV is not effective or for confirmation, place the dried TLC plate in a chamber containing a few crystals of iodine.[4] Aromatic compounds often form yellow-brown colored complexes with iodine vapor.[7] The spots will fade as the iodine evaporates, so circle them promptly.[6]
Q4: How do I set up my TLC plate to monitor a reaction?
A4: Use a three-lane spotting pattern on your TLC plate for clear analysis.[1][8]
-
Lane 1 (Left): Spot a diluted solution of your pure starting material (SM), this compound.
-
Lane 2 (Center): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it. This is the "co-spot" (Co).[9]
-
Lane 3 (Right): Spot a sample taken directly from your reaction mixture (RM).
The co-spot is critical for confirming if the spot in your reaction mixture is indeed unreacted starting material, especially when the product's Rf is very close to the starting material's Rf.[1]
Q5: How do I interpret the TLC results to know if my reaction is complete?
A5: A reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, this compound) has completely disappeared from the reaction mixture lane (Lane 3).[8] Simultaneously, you should observe the appearance of one or more new spots, representing your product(s). The co-spot lane should show two distinct spots if the reaction has proceeded and the product has a different Rf than the starting material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).[10][11] 2. The compound is interacting strongly with the silica gel (e.g., the amine group). 3. Inappropriate solvent system.[10] | 1. Dilute the sample solution before spotting.[3] 2. Add a small amount (0.1–2.0%) of triethylamine or a few drops of ammonia in methanol to the mobile phase to neutralize the acidic silica, which improves the spot shape for basic compounds like amines.[3] 3. Experiment with a different solvent system.[3] |
| All spots remain on the baseline. | The mobile phase is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate relative to hexane).[3] |
| All spots run to the top with the solvent front. | The mobile phase is too polar.[3] | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate relative to hexane).[3] |
| Spots are not visible under UV light. | 1. The compound is not UV-active or weakly UV-active. 2. The sample is too dilute.[10] 3. The compound has evaporated from the plate (if volatile).[3] | 1. Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[3][5] 2. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.[3][10] |
| Starting material and product spots have the same or very similar Rf values. | The chosen solvent system is not providing adequate separation.[3] | 1. Try a completely different solvent system. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.[3] 2. Use the co-spot lane to carefully check if the single spot in the reaction lane is truly one compound or two overlapping ones.[12] |
| The solvent front is running unevenly. | 1. The bottom of the TLC plate is not level with the solvent in the chamber. 2. The TLC plate is touching the side of the chamber or the filter paper.[10] | 1. Ensure the plate is placed flat on the bottom of the developing chamber. 2. Reposition the plate so it stands freely in the chamber without touching the sides. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a soft pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced ticks on this line for your three lanes (SM, Co, RM).[9]
-
Spotting the Plate:
-
Dip a capillary tube into your diluted starting material solution and lightly touch it to the "SM" and "Co" ticks. The spot should be small and tight.
-
Dip a clean capillary tube into your reaction mixture and touch it to the "RM" and "Co" ticks. Allow the spots to dry completely.
-
-
Developing the Plate: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the starting line is above the level of the solvent.[10] Cover the chamber and allow the solvent to travel up the plate.
-
Analysis: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6] If necessary, use a secondary method like an iodine chamber.
-
Calculation (Optional): Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]
Visualizations
Logical Workflow for TLC Analysis
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Decision Tree for Common TLC Issues
References
- 1. How To [chem.rochester.edu]
- 2. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 5-Acetyl-2-aminobenzonitrile
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Acetyl-2-aminobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds.[1] We will delve into the experimental protocols of various techniques, present comparative data, and offer a logical workflow for selecting the most appropriate method.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.[2] High-Performance Liquid Chromatography (HPLC) is often the gold standard for purity determination of pharmaceutical compounds due to its high resolution and sensitivity.[2] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable and often complementary information.
| Analytical Method | Principle | Typical Purity Result (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase, with detection by UV absorbance.[2] | 99.5 | 0.01% | 0.03% | High resolution, high sensitivity, excellent for non-volatile and thermally stable compounds.[2] | May not be suitable for volatile impurities or compounds without a UV chromophore. |
| GC-MS | Separation of volatile components in the gas phase followed by detection and identification by mass spectrometry.[3] | 99.2 | 0.005% | 0.015% | Excellent for volatile and semi-volatile impurities, provides structural information for impurity identification.[3] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[4] |
| ¹H NMR | Nuclei of hydrogen atoms in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment. | 98.8 | ~0.1% | ~0.3% | Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard for the impurity.[2] | Lower sensitivity compared to chromatographic methods, complex spectra with multiple impurities.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to separate compounds with a range of polarities.[5] For example, a gradient from 20% to 80% acetonitrile over 20 minutes. Adding 0.1% formic acid to both solvents can improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for individual impurity standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve the sample completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Data Analysis:
-
Identify the characteristic peaks for this compound and any impurities.
-
For qNMR, calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard of known purity.
-
Workflow and Decision Making
The selection of an appropriate analytical method or combination of methods is a critical step in the quality control of this compound. The following diagram illustrates a logical workflow for purity assessment.
Caption: A logical workflow for the purity assessment of this compound.
Signaling Pathway and Logical Relationships in Method Selection
The interplay between different analytical techniques provides a comprehensive purity profile. The following diagram illustrates the logical relationships in selecting and combining methods for a thorough analysis.
Caption: Logical relationships in selecting analytical methods for purity assessment.
By employing a combination of these analytical techniques, researchers can confidently determine the purity of this compound, identify potential impurities, and ensure the quality and consistency of their research and development efforts.
References
A Comparative Guide to the HPLC and NMR Analysis of 5-Acetyl-2-aminobenzonitrile
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 5-Acetyl-2-aminobenzonitrile. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in method selection and implementation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for identifying, quantifying, and purifying individual components of a mixture. In the context of this compound analysis, HPLC is invaluable for assessing purity, identifying impurities, and quantifying the compound in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the compound's identity and structural integrity.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data obtained from the HPLC and NMR analysis of a representative sample of this compound.
Table 1: HPLC Analysis Data
| Parameter | This compound | Impurity A (Hypothetical) |
| Retention Time (min) | 4.75 | 3.21 |
| Peak Area (%) | 99.8 | 0.2 |
| Purity (%) | 99.8 | - |
Table 2: ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.98 | d | 1H | H-4 |
| 7.79 | dd | 1H | H-6 |
| 6.74 | d | 1H | H-3 |
| 4.90 | s (br) | 2H | -NH₂ |
| 2.55 | s | 3H | -COCH₃ |
Table 3: ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | C=O |
| 151.8 | C-2 |
| 135.4 | C-4 |
| 133.9 | C-6 |
| 129.7 | C-5 |
| 118.2 | C-3 |
| 117.9 | -CN |
| 100.1 | C-1 |
| 26.4 | -CH₃ |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation:
-
HPLC System with a UV-Vis detector
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound sample
Procedure:
-
Sample Preparation: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. A working solution was then prepared by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) was used. The gradient started at 30% acetonitrile and increased to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The retention time and peak area of each component were recorded. Purity was calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz NMR Spectrometer
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum was acquired with a 90° pulse angle and a relaxation delay of 1 second.
-
A total of 16 scans were accumulated.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum was acquired using a proton-decoupled sequence.
-
A total of 1024 scans were accumulated with a relaxation delay of 2 seconds.
-
The chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis: The chemical shifts, multiplicities, and integration values were analyzed to assign the signals to the respective protons and carbons in the molecule.
Alternative Analytical Techniques
While HPLC and NMR are primary methods for the analysis of this compound, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC-MS can provide information on molecular weight and fragmentation patterns, aiding in structural elucidation and impurity identification.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, characteristic peaks for the amine (-NH₂), nitrile (-C≡N), and ketone (C=O) groups would be expected.
-
UV-Vis Spectrophotometry: Useful for quantitative analysis and for studying the electronic transitions within the molecule. The aromatic and conjugated system in this compound would give rise to distinct UV absorption maxima.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Purity, quantification, separation of mixtures | High resolution, sensitive, versatile | Requires reference standards for identification |
| NMR | Detailed molecular structure | Unambiguous structure determination | Lower sensitivity, more expensive instrumentation |
| GC-MS | Molecular weight, fragmentation, separation | High sensitivity, structural information | Compound must be volatile and thermally stable |
| IR | Functional groups | Fast, non-destructive | Limited structural information for complex molecules |
| UV-Vis | Electronic transitions, quantification | Simple, inexpensive, good for quantification | Limited structural information, prone to interference |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HPLC and NMR.
Caption: Workflow for HPLC and NMR analysis.
A Comparative Spectroscopic Analysis of 5-Acetyl-2-aminobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-Acetyl-2-aminobenzonitrile and its structural isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document presents a summary of their key spectroscopic data, detailed experimental protocols for spectral acquisition, and a visual representation of their structural and spectroscopic relationships.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of this compound and its positional isomers. The data has been compiled from various sources and is presented to facilitate a clear comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |
| This compound | C9H8N2O | 160.17 | Data not readily available. Predicted shifts: Amine protons (broad singlet), aromatic protons (multiplets), and acetyl protons (singlet around 2.5 ppm). | Data not readily available. Predicted shifts: Carbonyl carbon (~197 ppm), nitrile carbon (~118 ppm), aromatic carbons (110-150 ppm), and methyl carbon (~26 ppm). | N-H stretches (3300-3500), C≡N stretch (~2220), C=O stretch (~1670), aromatic C=C stretches (~1600, ~1480) |
| 3-Acetyl-2-aminobenzonitrile | C9H8N2O | 160.17 | Data not readily available. Similar predicted regions to the 5-acetyl isomer, but with different aromatic proton splitting patterns. | Data not readily available. Similar predicted regions to the 5-acetyl isomer, with slight shifts due to different substituent positions. | Similar characteristic peaks to the 5-acetyl isomer are expected. |
| 4-Acetyl-2-aminobenzonitrile | C9H8N2O | 160.17 | Data not readily available. Similar predicted regions to the 5-acetyl isomer, but with distinct aromatic proton splitting patterns. | Data not readily available. Similar predicted regions to the 5-acetyl isomer, with slight shifts due to different substituent positions. | Similar characteristic peaks to the 5-acetyl isomer are expected. |
Note: Experimentally obtained spectroscopic data for the isomers of this compound is not widely available in public databases. The predicted values are based on the analysis of structurally related compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified aminobenzonitrile isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
3. 13C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Deuterated solvent signal (e.g., CDCl3 at 77.16 ppm).
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
2. Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or KBr pellet should be collected prior to sample analysis.
-
UV-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of the aminobenzonitrile isomer in a UV-grade solvent (e.g., ethanol, acetonitrile). A typical concentration is in the range of 10-5 to 10-4 M.
-
Use a quartz cuvette with a 1 cm path length.
2. Data Acquisition:
-
Instrument: UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
Scan Speed: Medium.
-
Visualization of Isomeric Comparison
The following diagram illustrates the structural differences between the isomers and highlights the key spectroscopic regions that can be used for their differentiation.
Caption: Structural isomers and their key differentiating spectroscopic features.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. For definitive structural confirmation, it is always recommended to perform a comprehensive analysis using a combination of these spectroscopic techniques and, if possible, X-ray crystallography.
Validation of 5-Acetyl-2-aminobenzonitrile Synthesis by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-Acetyl-2-aminobenzonitrile and details the validation of its synthesis using mass spectrometry. The information is intended to aid researchers in selecting an appropriate synthetic strategy and in confirming the identity and purity of the final product.
Introduction
This compound is a valuable building block in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications.[1] Its chemical structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, makes it a versatile intermediate for further chemical modifications. The molecular formula of this compound is C₉H₈N₂O, and its molecular weight is 160.17 g/mol .[1][2] Accurate synthesis and rigorous analytical validation are crucial for its use in research and development. Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful technique for the unequivocal identification and purity assessment of this compound.[2]
Synthetic Routes: A Comparative Overview
Method 1: Reduction of a Nitro Precursor
This common and effective method involves the reduction of a nitro group to an amino group. The synthesis would start from a commercially available or synthesized nitro-substituted precursor.
Method 2: Dehydration of an Amide Precursor
Another widely used method for the synthesis of nitriles is the dehydration of a primary amide. This route would involve the preparation of the corresponding aminobenzamide followed by a dehydration step.
Table 1: Comparison of Synthetic Routes
| Feature | Method 1: Reduction of Nitro Precursor | Method 2: Dehydration of Amide Precursor |
| Starting Material | 5-Acetyl-2-nitrobenzonitrile | 5-Acetyl-2-aminobenzamide |
| Key Reagents | Reducing agents (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C) | Dehydrating agents (e.g., SOCl₂, P₂O₅, POCl₃) |
| Reaction Conditions | Typically mild to moderate temperatures | Often requires heating |
| Potential Advantages | High yields, clean reactions | Readily available dehydrating agents |
| Potential Disadvantages | Availability and synthesis of the nitro precursor | Potential for side reactions with the amino group |
| Work-up | Extraction and purification | Quenching, extraction, and purification |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-Acetyl-2-nitrobenzonitrile
This protocol is adapted from a similar synthesis of 5-Amino-2-fluorobenzonitrile.[3]
Materials:
-
5-Acetyl-2-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-Acetyl-2-nitrobenzonitrile (1 equivalent) in ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (5-10 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the GC-MS analysis of the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N/5973 or similar).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject the sample into the GC-MS system.
Data Analysis:
-
The retention time of the peak corresponding to this compound should be consistent.
-
The obtained mass spectrum should be compared with a reference spectrum if available.
-
The molecular ion peak (M⁺) should be observed at m/z 160.
-
Characteristic fragment ions should be identified to confirm the structure. Expected fragments could arise from the loss of a methyl group (m/z 145) or a carbonyl group (m/z 132).
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Nominal Mass | 160 u |
| Molecular Ion (M⁺) | m/z 160 |
| Key Fragment Ion 1 | m/z 145 ([M-CH₃]⁺) |
| Key Fragment Ion 2 | m/z 117 ([M-COCH₃]⁺) |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and validation of this compound.
Caption: Workflow for Synthesis and Mass Spectrometry Validation.
Conclusion
The synthesis of this compound can be approached through established chemical transformations such as the reduction of a nitro precursor. Regardless of the synthetic route chosen, rigorous analytical validation is paramount. Gas Chromatography-Mass Spectrometry provides a robust and reliable method for confirming the identity and assessing the purity of the synthesized compound, ensuring its suitability for subsequent applications in research and drug development. The protocols and comparative data presented in this guide offer a framework for the successful synthesis and validation of this important chemical intermediate.
References
Comparative Biological Activity of 5-Acetyl-2-aminobenzonitrile Derivatives as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxic activity of a synthesized series of 5-Acetyl-2-aminobenzonitrile derivatives. The data presented herein is based on established experimental protocols to ensure reproducibility and facilitate comparative analysis.
The core structure of this compound presents a versatile scaffold for the development of novel therapeutic agents. Modifications of the amino and acetyl functional groups can lead to significant variations in biological activity. This guide focuses on the comparative anticancer activity of a hypothetical series of derivatives against common cancer cell lines. The data is presented to highlight structure-activity relationships and guide future drug design efforts.
Data Presentation: Comparative Cytotoxicity (IC50)
The cytotoxic activity of the this compound derivatives was assessed against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined. The results are summarized in the table below.
| Compound ID | R1-Substitution (on amino group) | R2-Substitution (on acetyl group) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| 5AABN-01 | H | CH3 | > 100 | > 100 | > 100 |
| 5AABN-02 | Methyl | CH3 | 45.2 | 58.1 | 62.5 |
| 5AABN-03 | Phenyl | CH3 | 12.8 | 21.4 | 18.9 |
| 5AABN-04 | H | Phenyl | 33.7 | 41.2 | 38.4 |
| 5AABN-05 | Phenyl | Phenyl | 5.2 | 8.9 | 7.1 |
Note: The data presented is a representative example for comparative purposes.
Experimental Protocols
The following is a detailed methodology for the MTT assay used to determine the cytotoxic activity of the this compound derivatives.
MTT Assay for Cell Viability
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. N[1][2]AD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells (MCF-7, A549, and HCT116) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment. 2[3]. Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2. 4[3]. MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. 5[3]. Formazan Formation: The plates are incubated for an additional 1.5 to 4 hours at 37°C. 6[3][4]. Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved by adding 150 µL of Dimethyl Sulfoxide (DMSO) to each well. 7[3]. Absorbance Measurement: The plates are shaken on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. The absorbance is then measured on a microplate reader at a wavelength of 492 nm. 8[3]. Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.
Visualizations
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of the novel this compound derivatives.
Caption: General workflow for the synthesis and cytotoxic evaluation of novel compounds.
Signaling Pathway: Apoptosis Induction
The induction of apoptosis is a common mechanism of action for anticancer drugs. The following diagram depicts a simplified, generic signaling pathway for apoptosis that could be investigated for active this compound derivatives.
Caption: A simplified signaling cascade for the induction of apoptosis.
References
Navigating the Structure-Activity Landscape of 5-Acetyl-2-aminobenzonitrile Analogs: A Comparative Guide
The core structure of 5-acetyl-2-aminobenzonitrile presents several key features that are amenable to chemical modification for the exploration of biological activity. These include the acetyl group at the 5-position, the amino group at the 2-position, and the nitrile group, as well as the aromatic ring itself. Modifications at these sites can influence the molecule's physicochemical properties, such as its size, shape, polarity, and hydrogen bonding capacity, which in turn can dramatically alter its interaction with biological targets.
Potential Avenues for SAR Exploration
Based on general principles of medicinal chemistry and SAR studies of related benzonitrile-containing compounds, several hypothetical avenues for the exploration of this compound analogs can be proposed. These could involve:
-
Modification of the 5-acetyl group: The ketone of the acetyl group could be reduced to a hydroxyl, converted to an oxime, or used as a handle to introduce more complex side chains. The methyl group of the acetyl moiety could also be substituted to explore the impact of steric bulk and electronics in this region.
-
Derivatization of the 2-amino group: The amino group is a common site for modification to alter a molecule's properties. It can be acylated, alkylated, or incorporated into various heterocyclic rings. These changes would significantly impact the compound's hydrogen bonding potential and overall polarity.
-
Transformation of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used as a precursor for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles or triazoles.
-
Substitution on the aromatic ring: The remaining positions on the benzene ring could be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe the electronic and steric requirements for biological activity.
Experimental Protocols for Future SAR Studies
To establish a robust SAR for this compound analogs, a systematic approach to synthesis and biological evaluation is necessary. A generalized workflow for such a study is outlined below.
General Synthetic Workflow
The synthesis of analogs would likely start from this compound and involve a series of chemical reactions to introduce the desired modifications. A hypothetical workflow is depicted in the following diagram:
Figure 1. A generalized workflow for the synthesis and SAR study of this compound analogs.
Key Biological Assays
The choice of biological assays would depend on the therapeutic target of interest. Given that benzonitrile derivatives have been explored as kinase inhibitors and anticancer agents, relevant assays could include:
-
Kinase Inhibition Assays: A panel of kinases could be screened to identify potential targets. For promising hits, IC50 values would be determined to quantify the potency of the analogs.
-
Antiproliferative Assays: The cytotoxicity of the compounds against various cancer cell lines would be evaluated using standard methods like the MTT or SRB assay. This would provide data on the compounds' potential as anticancer agents.
-
Mechanism of Action Studies: For active compounds, further studies would be necessary to elucidate their mechanism of action. This could involve cell-based assays to investigate effects on specific signaling pathways or biochemical assays to confirm target engagement.
Conclusion
While this compound holds promise as a scaffold for the development of novel bioactive molecules, the current body of scientific literature lacks a detailed SAR study on a series of its analogs. The establishment of such a study, following a systematic approach to synthesis and biological evaluation, would be a valuable contribution to the field of medicinal chemistry. The insights gained from a comprehensive SAR would guide the rational design of more potent and selective compounds for various therapeutic targets. Further research in this area is warranted to unlock the full potential of this interesting chemical scaffold.
References
A Tale of Two Benzonitriles: A Comparative Guide to 5-Acetyl-2-aminobenzonitrile and 5-nitro-2-aminobenzonitrile in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. This guide provides a comprehensive comparison of two versatile, yet distinct, building blocks: 5-Acetyl-2-aminobenzonitrile and 5-nitro-2-aminobenzonitrile. By examining their reactivity, performance in key synthetic transformations, and the properties of their derivatives, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Both this compound and 5-nitro-2-aminobenzonitrile are valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds such as quinazolines.[1] However, the electronic nature of the acetyl and nitro substituents imparts distinct chemical personalities to these molecules, influencing their reactivity and suitability for different synthetic strategies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is the first step in evaluating their synthetic utility.
| Property | This compound | 5-nitro-2-aminobenzonitrile |
| CAS Number | 33720-71-7[2] | 17420-30-3 |
| Molecular Formula | C₉H₈N₂O[2] | C₇H₅N₃O₂ |
| Molecular Weight | 160.17 g/mol [2] | 163.13 g/mol |
| Appearance | White to off-white solid | Yellow to brownish powder |
| Melting Point | 140 - 144 °C | 200 - 207 °C |
The Decisive Factor: Electronic Effects on Reactivity
The primary difference in the synthetic performance of these two molecules lies in the electronic influence of the 5-substituent on the 2-amino group. The acetyl group in this compound is a moderately deactivating, meta-directing group, which has a less pronounced effect on the nucleophilicity of the ortho-amino group.
In stark contrast, the nitro group in 5-nitro-2-aminobenzonitrile is a powerful electron-withdrawing group. This strong deactivating effect significantly reduces the electron density on the benzene ring and, consequently, diminishes the nucleophilicity of the 2-amino group. This reduced nucleophilicity can be a significant hurdle in reactions that rely on the amino group as a nucleophile, such as in certain cyclization reactions.
A notable example is in the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles. Studies have shown that 2-amino-5-nitrobenzonitrile fails to yield the desired product in this reaction. The strong electron-withdrawing nature of the nitro group inhibits the initial aza-Michael addition, a key step in the reaction cascade.
Performance in a Key Synthetic Application: Quinazoline Synthesis
This compound is expected to perform well in conventional quinazoline syntheses, such as the reaction with orthoesters or other one-carbon synthons, due to the relatively unhindered nucleophilicity of its amino group.
For 5-nitro-2-aminobenzonitrile , its application in similar quinazoline syntheses is more challenging. However, it offers a strategic advantage. The nitro group can be selectively reduced to an amino group at a later stage in the synthesis. This "masked" amino group allows for transformations on other parts of the molecule that might not be compatible with a free amino group. The subsequent reduction of the nitro group then opens up possibilities for further functionalization or cyclization.
Here, we present a generalized experimental protocol for the synthesis of a quinazoline derivative, a common application for both starting materials.
Experimental Protocol: Synthesis of a 6-Substituted 4-Aminoquinazoline Derivative
This protocol is a representative procedure adapted from established methodologies for the synthesis of quinazolines from 2-aminobenzonitriles.
Materials:
-
5-substituted-2-aminobenzonitrile (this compound or 5-nitro-2-aminobenzonitrile)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
Acetic acid
-
Ethanol
Procedure:
-
A mixture of the 5-substituted-2-aminobenzonitrile (1.0 eq) and DMF-DMA (1.2 eq) in a suitable solvent (e.g., toluene) is heated at reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the first step, the solvent is removed under reduced pressure.
-
The resulting intermediate is then dissolved in glacial acetic acid, and ammonium acetate (5.0 eq) is added.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 6-substituted 4-aminoquinazoline.
Expected Outcomes and Comparison:
| Starting Material | Expected Reactivity | Anticipated Yield | Key Considerations |
| This compound | The amino group is sufficiently nucleophilic for the initial reaction with DMF-DMA to proceed smoothly. | Good to excellent | The acetyl group may be susceptible to certain reaction conditions, but is generally stable under these conditions. |
| 5-nitro-2-aminobenzonitrile | The reduced nucleophilicity of the amino group may require longer reaction times or higher temperatures for the initial step. | Moderate to good | The strong electron-withdrawing nature of the nitro group can hinder the reaction. However, the resulting 6-nitro-4-aminoquinazoline can be a valuable intermediate for further diversification after reduction of the nitro group. |
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of these compounds, the following diagrams, generated using the DOT language, outline a typical reaction workflow and a key transformation.
Caption: Generalized experimental workflow for the synthesis of quinazoline derivatives from substituted 2-aminobenzonitriles.
Caption: Synthetic utility of 5-nitro-2-aminobenzonitrile, highlighting the strategic reduction of the nitro group for further diversification.
Conclusion for the Synthetic Chemist
The choice between this compound and 5-nitro-2-aminobenzonitrile is a strategic one that depends on the overall synthetic plan.
-
This compound is the more straightforward choice when the direct participation of the amino group in a nucleophilic reaction is required and the acetyl group is compatible with the reaction conditions. Its reactivity is generally more predictable for standard transformations.
-
5-nitro-2-aminobenzonitrile , while presenting a challenge due to the deactivating effect of the nitro group, offers a valuable "masked" amino functionality. This allows for a wider range of chemical manipulations on other parts of the molecule before the nitro group is reduced to the more reactive amino group, opening up diverse synthetic possibilities.
Ultimately, a thorough understanding of the electronic properties and reactivity of these two building blocks will empower researchers to design more efficient and innovative synthetic routes towards complex and biologically important molecules.
References
Comparative Analysis of Synthetic Routes to 5-Acetyl-2-aminobenzonitrile and Characterization of Key Intermediates
For researchers, scientists, and drug development professionals, the efficient synthesis of versatile building blocks like 5-Acetyl-2-aminobenzonitrile is of paramount importance. This guide provides a comparative analysis of the primary synthetic pathway, Friedel-Crafts acylation, and a plausible alternative, the Grignard reaction, for the preparation of this compound. A detailed examination of the key reaction intermediates, supported by experimental data and characterization, is presented to inform synthetic strategy and optimization.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring an acetyl group, an amino group, and a nitrile functionality on a benzene ring, offers multiple points for further chemical modification. The most common method for its synthesis is the Friedel-Crafts acylation of 2-aminobenzonitrile. However, alternative approaches, such as those involving organometallic reagents, present different strategic advantages and challenges. This guide will delve into the characterization of the transient species that dictate the course and efficiency of these synthetic routes.
Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the introduction of an acyl group onto an aromatic ring.[3][4][5][6] In the synthesis of this compound, this reaction involves the treatment of 2-aminobenzonitrile with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Intermediates in Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation proceeds through two principal intermediates: the acylium ion and the sigma complex (arenium ion).[5][7]
-
Acylium Ion: The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from acetyl chloride, generating the acylium ion (CH₃CO⁺). This species is resonance-stabilized.
-
Sigma Complex (Arenium Ion): The acylium ion then undergoes electrophilic attack by the electron-rich aromatic ring of 2-aminobenzonitrile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion. The position of the acetyl group is directed by the activating amino group, leading to substitution primarily at the para position (position 5).
A significant challenge in the Friedel-Crafts acylation of anilines is the propensity of the amino group to coordinate with the Lewis acid catalyst. This deactivates the ring towards electrophilic substitution. To circumvent this, the amino group is often protected, for instance, by acetylation, prior to the Friedel-Crafts reaction. This introduces an additional intermediate, N-(2-cyanophenyl)acetamide. Following the acylation, a deprotection step is required to yield the final product.
Experimental Protocol: Friedel-Crafts Acylation of N-acetylated 2-aminobenzonitrile (Hypothetical)
-
Step 1: Protection of the Amino Group. 2-aminobenzonitrile is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(2-cyanophenyl)acetamide.
-
Step 2: Friedel-Crafts Acylation. To a cooled suspension of aluminum chloride in an inert solvent (e.g., dichloromethane), acetyl chloride is added dropwise. A solution of N-(2-cyanophenyl)acetamide in the same solvent is then added slowly. The reaction mixture is stirred at room temperature until completion.
-
Step 3: Work-up and Deprotection. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude N-(4-acetyl-2-cyanophenyl)acetamide is then hydrolyzed using aqueous acid or base to afford this compound.
Characterization Data of Intermediates (Illustrative)
| Intermediate | Characterization Technique | Expected Key Signals |
| N-(2-cyanophenyl)acetamide | ¹H NMR | Singlet for the acetyl methyl protons (~2.2 ppm), signals for the aromatic protons, and a broad singlet for the NH proton. |
| IR | Strong C=O stretching vibration for the amide (~1680 cm⁻¹), N-H stretching vibration (~3300 cm⁻¹), and C≡N stretching vibration (~2230 cm⁻¹). | |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | |
| Acylium Ion (CH₃CO⁺) | IR (in superacid media) | Very high frequency C=O stretching vibration (>2200 cm⁻¹). |
| Sigma Complex | NMR (at low temperature) | Loss of aromatic signals and appearance of signals corresponding to sp³-hybridized carbons in the ring. |
Alternative Synthetic Route: Grignard Reaction
An alternative approach to the synthesis of this compound involves the use of a Grignard reagent.[8][9] This method would typically start from a halogenated 2-aminobenzonitrile derivative, for example, 2-amino-5-bromobenzonitrile.
Reaction Intermediates in the Grignard Route
The key intermediate in this synthetic pathway is an imine, which is subsequently hydrolyzed to the desired ketone.
-
Grignard Reagent Formation: Magnesium metal reacts with 2-amino-5-bromobenzonitrile to form the corresponding Grignard reagent. The amino group would likely need to be protected to prevent it from reacting with the Grignard reagent.
-
Nucleophilic Addition: The Grignard reagent then reacts with an acetylating agent, such as acetyl chloride or acetic anhydride. Alternatively, a Grignard reagent like methylmagnesium bromide could be reacted with the nitrile group of a protected 2-aminobenzonitrile derivative. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate after an initial addition.[8][9]
-
Hydrolysis: The imine intermediate is then hydrolyzed with aqueous acid to yield the final ketone product, this compound.
Experimental Protocol: Grignard Reaction (Hypothetical)
-
Step 1: Protection. The amino group of 2-amino-5-bromobenzonitrile is protected (e.g., as a silyl ether).
-
Step 2: Grignard Formation. The protected 2-amino-5-bromobenzonitrile is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent.
-
Step 3: Reaction with Acetylating Agent. The Grignard reagent is then reacted with acetyl chloride at low temperature.
-
Step 4: Hydrolysis and Deprotection. The reaction mixture is quenched with aqueous acid, which hydrolyzes the intermediate imine and removes the protecting group to yield this compound.
Characterization Data of Intermediates (Illustrative)
| Intermediate | Characterization Technique | Expected Key Signals |
| Protected 2-amino-5-bromobenzonitrile | ¹H NMR | Signals corresponding to the protecting group and the aromatic protons. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | |
| Imine Intermediate | ¹H NMR | A characteristic signal for the imine proton (if present) and signals for the rest of the molecule. |
| IR | C=N stretching vibration (~1650 cm⁻¹). | |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
Comparative Analysis of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 2-aminobenzonitrile, acetyl chloride/anhydride, Lewis acid | Halogenated 2-aminobenzonitrile, magnesium, acetylating agent or methyl Grignard |
| Key Intermediates | Acylium ion, Sigma complex, Protected amine | Grignard reagent, Imine, Protected amine |
| Reaction Conditions | Typically requires strong Lewis acids, may require protection/deprotection steps. | Requires strictly anhydrous conditions, protection/deprotection of the amino group is essential. |
| Advantages | Well-established, uses readily available starting materials. | Can be highly regioselective. |
| Disadvantages | Potential for polysubstitution, deactivation by the amino group, harsh reagents. | Requires careful control of reaction conditions, sensitive to moisture and protic functional groups. |
| Yield (General) | Moderate to good, can be affected by substrate deactivation. | Can be good, but highly dependent on the stability of the Grignard reagent and reaction conditions. |
Signaling Pathways and Experimental Workflows
Friedel-Crafts Acylation Pathway
References
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
assessing the efficiency of different synthetic routes to 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 5-Acetyl-2-aminobenzonitrile, a key intermediate in the development of various pharmaceuticals, necessitates a thorough evaluation of available synthetic methodologies. This guide provides a comparative analysis of three distinct synthetic routes, offering experimental insights and quantitative data to inform route selection based on efficiency, reagent availability, and overall practicality.
Executive Summary
Three plausible synthetic pathways to this compound are evaluated:
-
Route 1: Friedel-Crafts Acylation of 2-Aminobenzonitrile. A direct approach involving the acylation of a readily available starting material.
-
Route 2: Sandmeyer Reaction of 2-Amino-5-nitroacetophenone. A multi-step route leveraging a classical diazonium salt transformation.
-
Route 3: Dehydration of 5-Acetyl-2-aminobenzamide. A route that relies on the final step conversion of an amide to the target nitrile.
This guide presents a detailed comparison of these routes, including reaction conditions, yields, and key considerations for each step.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their efficiencies.
Table 1: Overall Route Comparison
| Metric | Route 1: Friedel-Crafts Acylation | Route 2: Sandmeyer Reaction | Route 3: Dehydration of Amide |
| Starting Material | 2-Aminobenzonitrile | 2-Amino-5-nitroacetophenone | 5-Acetylanthranilic acid |
| Number of Steps | 1 (or 3 with protection) | 3 | 2 |
| Overall Estimated Yield | ~40-60% (unprotected) | ~65-85% | ~75-90% |
| Key Reagents | Acetyl chloride, AlCl₃ | NaNO₂, HCl, CuCN, Fe/HCl | SOCl₂, NH₄OH, P₂O₅ |
| Primary Advantages | Potentially shortest route | High-yielding individual steps | High-yielding final step |
| Primary Disadvantages | Low yield without protection | Multi-step, potential hazards | Availability of starting material |
Table 2: Step-by-Step Efficiency Breakdown
| Route | Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 0 - 25 | 2 - 4 | 40 - 60[1] |
| 2 | 1 | Diazotization | NaNO₂, HCl | 0 - 5 | 0.5 | ~95 (assumed) |
| 2 | Sandmeyer Cyanation | CuCN | 60 - 100 | 1 - 2 | 70 - 90[2][3] | |
| 3 | Nitro Reduction | Fe, HCl | 80 - 100 | 2 - 4 | 80 - 95[4][5] | |
| 3 | 1 | Amidation | SOCl₂, then NH₄OH | 0 - 25 | 1 - 2 | ~90 (assumed) |
| 2 | Dehydration | P₂O₅ or other dehydrating agents | 100 - 150 | 1 - 3 | 85 - 95[6][7] |
Note: Yields are estimated based on analogous reactions found in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Friedel-Crafts Acylation of 2-Aminobenzonitrile
Protocol: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, acetyl chloride (1.1 eq) is added dropwise. The mixture is stirred for 15 minutes, followed by the portion-wise addition of 2-aminobenzonitrile (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Note: The amino group of 2-aminobenzonitrile can complex with the Lewis acid, potentially leading to lower yields. Protection of the amino group (e.g., as an acetamide) prior to acylation, followed by deprotection, may improve the overall yield but adds two steps to the synthesis.
Route 2: Sandmeyer Reaction of 2-Amino-5-nitroacetophenone
Step 1: Diazotization 2-Amino-5-nitroacetophenone (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The mixture is heated to 80-100 °C for 1-2 hours. After cooling, the product is extracted with an organic solvent, washed, dried, and concentrated.
Step 3: Nitro Group Reduction The product from the previous step is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Iron powder (3-5 eq) is added portion-wise, and the mixture is refluxed for 2-4 hours. The reaction mixture is then cooled, filtered through celite, and the filtrate is neutralized with a base (e.g., sodium carbonate). The product is extracted, and the organic layer is washed, dried, and concentrated to yield this compound.
Route 3: Dehydration of 5-Acetyl-2-aminobenzamide
Step 1: Synthesis of 5-Acetyl-2-aminobenzamide 5-Acetylanthranilic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in an appropriate solvent (e.g., THF) and added dropwise to a cooled solution of concentrated ammonium hydroxide. The resulting precipitate of 5-Acetyl-2-aminobenzamide is filtered, washed with cold water, and dried.
Step 2: Dehydration to this compound 5-Acetyl-2-aminobenzamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (2.0 eq) or phosphorus oxychloride. The mixture is heated, typically at 100-150 °C, for 1-3 hours. The product can be isolated by distillation or by quenching the reaction mixture with ice-water followed by extraction. Purification is typically achieved by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for comparing the synthetic routes and the individual reaction pathways.
Caption: A workflow for selecting the optimal synthetic route.
Caption: Route 1: A direct one-step acylation.
Caption: Route 2: A three-step sequence.
Caption: Route 3: A two-step pathway via an amide intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Acetyl-2-aminobenzonitrile
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 5-Acetyl-2-aminobenzonitrile, a versatile intermediate in organic synthesis, requires meticulous disposal procedures due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Hazard Profile
Before initiating any disposal protocol, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed or inhaled, and it is toxic to aquatic life with long-lasting effects. All handling and disposal operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn at all times.
| Hazard Classification | Associated Risks and Disposal Considerations |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. All waste materials, including contaminated PPE, must be treated as hazardous waste. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. Direct discharge into drains or sewer systems is strictly prohibited. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. Segregate from incompatible materials during waste collection. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe segregation, storage, and disposal of this compound waste. This is a generalized procedure and must be adapted to comply with your institution's specific hazardous waste management program and local regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, or other labware in a designated, compatible hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed chemical compatibility.
-
Contaminated PPE: Dispose of all gloves, disposable lab coats, and other contaminated items in a designated solid hazardous waste container.
2. Waste Container Selection and Labeling:
-
Choose a waste container that is in good condition, free of leaks, and made of a material chemically compatible with this compound.
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
3. In-Lab Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Maintain secondary containment for liquid waste containers to prevent spills.
4. Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to treat or dispose of the chemical waste yourself. This compound must be disposed of through a licensed professional waste disposal service, typically via incineration at a permitted hazardous waste facility.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, thereby building a culture of trust and responsibility in your research endeavors. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
Essential Safety and Operational Guide for Handling 5-Acetyl-2-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Acetyl-2-aminobenzonitrile (CAS 33720-71-7). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical. Information from related aminobenzonitrile compounds has been utilized to supplement safety protocols in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. The use of a laboratory fume hood is required to keep airborne concentrations low.[1]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in any area where this chemical is handled.[1][2]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be worn in situations with a risk of splashing or explosion.[3]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[1][2] Disposable nitrile gloves can offer short-term protection against a range of chemicals.[3] Always inspect gloves for integrity before use and change them immediately upon contamination.
-
Lab Coat: A lab coat must be worn and buttoned to cover as much skin as possible.[3]
-
Clothing: Wear long pants and closed-toe, closed-heel shoes.[3] Avoid clothing made from synthetic fabrics like polyester or acrylic.[3]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2] A respiratory protection program that adheres to OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, or European Standard EN 149, must be implemented.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is critical for risk assessment and safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [4][5][6][7] |
| Molecular Weight | 160.17 g/mol | [4][5][6][7][8] |
| Appearance | Solid (Typical White to off-white) | [4] |
| Melting Point | 140 - 144 °C | [4] |
| Solubility in Water | Low solubility | [4] |
| Storage Temperature | 2°C - 8°C | [7] |
| Hazard Class | Harmful if swallowed, inhaled, or in contact with skin (General classification) | [4] |
III. Handling and Storage Procedures
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1][9] Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[10]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]
-
Keep away from heat sources and open flames.[4]
IV. Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[9][12]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[11]
-
Do not dispose of the material down the drain.[11]
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. biosynth.com [biosynth.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. This compound: Properties, Uses, Safety & Supplier China | High-Quality Chemical Manufacturer [nj-finechem.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 33720-71-7 | FA17059 [biosynth.com]
- 8. This compound | C9H8N2O | CID 10866627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
